2-Methyl-4-phenoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINTXXPQWRCNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-4-phenoxybenzoic acid chemical properties and structure
An In-depth Technical Guide to 2-Methyl-4-phenoxybenzoic Acid: Properties, Structure, and Synthetic Utility
Introduction
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a methyl group, and a phenoxy ether linkage, makes it a molecule of interest in medicinal chemistry and organic synthesis. While not as extensively documented as some common reagents, its scaffold is present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, structural features, plausible synthetic routes, and its potential applications as a building block in drug discovery, particularly in the development of novel antimicrobial agents.
Chemical Properties and Structure
This compound possesses a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1] The presence of a carboxylic acid group, a diaryl ether, and a methyl-substituted aromatic ring governs its chemical behavior and physical properties.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 57830-13-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | [1] |
| InChI Key | CINTXXPQWRCNAU-UHFFFAOYSA-N | [1] |
| Predicted pKa | 4.06 ± 0.25 | [1] |
| Predicted XLogP3-AA | 3.3 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Structural Elucidation
The structure of this compound is defined by a benzoic acid molecule substituted at position 2 with a methyl group and at position 4 with a phenoxy group.
Caption: 2D structure of this compound.
Synthesis of this compound
Proposed Synthetic Routes
Caption: Plausible synthetic routes to this compound.
1. Ullmann Condensation: This classic copper-catalyzed reaction forms the diaryl ether bond by coupling an aryl halide with a phenol.[2][5] For this target molecule, the reaction would involve 4-bromo-2-methylbenzoic acid and phenol. The causality behind this choice is the commercial availability of these starting materials. The reaction typically requires high temperatures and a strong base.[1][6]
2. Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl halide.[3][4] A plausible approach would be the reaction of methyl 4-hydroxy-2-methylbenzoate with bromobenzene in the presence of a base like potassium carbonate. The resulting ester would then be hydrolyzed to yield the final carboxylic acid. This route may be preferred as it often proceeds under milder conditions than the traditional Ullmann condensation.[7]
Exemplary Protocol (Ullmann Condensation)
This protocol is a generalized procedure based on known Ullmann condensations and should be optimized for this specific substrate.
-
Reactant Preparation: To an oven-dried flask, add 4-bromo-2-methylbenzoic acid, phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify with aqueous HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectral Characterization (Predicted)
Due to the absence of published experimental spectra for this compound, the following characteristics are predicted based on the analysis of its functional groups and data from analogous compounds.[8][9][10][11]
¹H and ¹³C NMR Spectroscopy
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 12.0 - 13.0 | br s | 1H | -COOH |
| Aromatic | 7.8 - 8.0 | d | 1H | H ortho to -COOH |
| Aromatic | 7.3 - 7.5 | m | 2H | H meta to -OPh |
| Aromatic | 7.1 - 7.3 | t | 1H | H para to -OPh |
| Aromatic | 6.8 - 7.0 | m | 3H | H ortho to -OPh and H on phenoxy ring |
| Methyl | 2.4 - 2.6 | s | 3H | -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | 168 - 172 | -COOH |
| Aromatic | 158 - 162 | C-O (ether linkage on benzoic ring) |
| Aromatic | 155 - 158 | C-O (ether linkage on phenoxy ring) |
| Aromatic | 138 - 142 | C-CH₃ |
| Aromatic | 130 - 134 | CH ortho to -COOH |
| Aromatic | 128 - 130 | CH of phenoxy ring |
| Aromatic | 123 - 126 | CH of phenoxy ring |
| Aromatic | 120 - 123 | C-COOH |
| Aromatic | 118 - 121 | CH of phenoxy ring |
| Aromatic | 115 - 118 | CH ortho to -OPh |
| Methyl | 20 - 23 | -CH₃ |
Infrared (IR) Spectroscopy
-
O-H stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 228.
-
Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), and cleavage of the ether bond.
Applications in Drug Development
The primary utility of this compound in a research and development context is as a synthetic intermediate. Its structure is particularly amenable to the synthesis of derivatives with potential biological activity. A notable application for similar phenoxymethylbenzoic acids is in the creation of thioureide derivatives, which have demonstrated significant antimicrobial properties.[12][13][14]
Workflow: Synthesis of Antimicrobial Thioureides
Caption: Synthetic pathway to antimicrobial thioureide derivatives.
This multi-step synthesis leverages the reactivity of the carboxylic acid moiety. It is first converted to a more reactive acid chloride, which then forms an isothiocyanate intermediate. This intermediate readily reacts with various primary aromatic amines to generate a library of thioureide compounds for antimicrobial screening.[13][15]
Exemplary Protocol for Thioureide Synthesis
This protocol is adapted from the synthesis of related thioureide compounds.[12][13]
-
Acid Chloride Synthesis: Reflux this compound with an excess of thionyl chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-phenoxybenzoyl chloride.
-
Isothiocyanate and Thioureide Synthesis (One-Pot): Dissolve the crude acid chloride in dry acetone. Add ammonium thiocyanate and reflux for one hour to form the isothiocyanate in situ.
-
Amine Addition: To the same reaction mixture, add a primary aromatic amine (1.0 equivalent) and continue to reflux for an additional hour.
-
Isolation and Purification: Cool the reaction mixture and pour it into cold water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure thioureide derivative.
The rationale for this synthetic strategy is its efficiency and modularity. By varying the primary aromatic amine in the final step, a diverse range of compounds can be synthesized and tested, allowing for the exploration of structure-activity relationships (SAR) to identify potent antimicrobial agents.[14][15]
Conclusion
This compound is a valuable, though under-documented, chemical entity. Its core structure is accessible through established synthetic methodologies like the Ullmann condensation and Williamson ether synthesis. While experimental data is sparse, its chemical properties and spectral characteristics can be reliably predicted. The most compelling application for this compound lies in its use as a scaffold for generating libraries of thioureide derivatives, which have shown promise as a class of antimicrobial agents. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the synthetic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 10. Benzoic acid, 4-phenoxy- [webbook.nist.gov]
- 11. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 12. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Methyl-4-phenoxybenzoic acid from p-cresol and phthalide
An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxymethyl)benzoic Acid from p-Cresol and Phthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylphenoxymethyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary focus is on the direct synthesis from readily available starting materials: p-cresol and phthalide. This document delves into the detailed experimental protocols, elucidates the underlying reaction mechanism, and presents methods for purification and characterization. Furthermore, alternative synthetic strategies are explored, and the potential applications of the target molecule and its derivatives in drug development are discussed. This guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Nomenclature Clarification
The synthesis of substituted benzoic acid derivatives is a cornerstone of modern medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2][3] This guide focuses on the synthesis of a specific phenoxymethylbenzoic acid derivative. It is important to address a point of potential confusion in nomenclature. The reaction between p-cresol and phthalide directly yields 2-(4-methylphenoxymethyl)benzoic acid , not 2-methyl-4-phenoxybenzoic acid. The latter would imply a different substitution pattern. This guide will focus on the synthesis of the accurately named product, 2-(4-methylphenoxymethyl)benzoic acid, which is supported by the available scientific literature.[4]
This document provides a detailed exploration of the synthesis of this target molecule, with a particular emphasis on the practical aspects and the chemical principles that govern the reaction. The aim is to equip researchers with the knowledge to not only reproduce the synthesis but also to adapt and optimize the procedure for their specific needs.
The Core Synthesis: Reaction of p-Cresol with Phthalide
The most direct route to 2-(4-methylphenoxymethyl)benzoic acid involves the base-catalyzed reaction of p-cresol with phthalide. This reaction is an example of a nucleophilic acyl substitution where the phenoxide, generated in situ from p-cresol, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactone (phthalide). The subsequent ring-opening of the phthalide moiety leads to the formation of the desired product.
Reaction Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 2-(4-methylphenoxymethyl)benzoic acid.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of phenoxymethylbenzoic acid derivatives.[4]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| p-Cresol | C₇H₈O | 108.14 | 10.81 g (0.1 mol) | Reagent grade, ensure dryness. |
| Phthalide | C₈H₆O₂ | 134.13 | 13.41 g (0.1 mol) | Reagent grade. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | ~5.6 g (0.1 mol) | Use pellets or flakes. |
| Xylene | C₈H₁₀ | 106.16 | 150 mL | Anhydrous, as reaction solvent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~10% aq. solution) | For acidification during work-up. |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |
Step-by-Step Procedure
-
Preparation of Potassium p-Cresolate: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-cresol (10.81 g, 0.1 mol) and xylene (100 mL).
-
Slowly add potassium hydroxide (5.6 g, 0.1 mol) to the stirred solution.
-
Heat the mixture to 60-70°C to facilitate the formation of the potassium p-cresolate, which may form a separate layer.[4]
-
Reaction with Phthalide: Dissolve phthalide (13.41 g, 0.1 mol) in 50 mL of xylene and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, continue heating and stirring the reaction mixture for 4-6 hours at 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of water.
-
Separate the aqueous layer using a separatory funnel. The xylene layer can be discarded.
-
Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. This will precipitate the crude 2-(4-methylphenoxymethyl)benzoic acid.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield white crystals.[4]
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack of the p-cresolate on the phthalide.
Caption: Proposed mechanism for the synthesis of 2-(4-methylphenoxymethyl)benzoic acid.
Characterization of 2-(4-Methylphenoxymethyl)benzoic Acid
The identity and purity of the synthesized compound should be confirmed using various analytical techniques.
| Property | Expected Value/Observation | Reference |
| Appearance | White crystalline solid | [4] |
| Melting Point | 122.5 °C | [4] |
| Solubility | Soluble in ethanol | [4] |
| FT-IR (cm⁻¹) | ~3400 (O-H, broad), ~1700 (C=O), ~1250 (C-O ether) | [4] |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~10-12 (1H, s, COOH), 7-8 (4H, m, aromatic), 6.8-7.2 (4H, m, aromatic), 5.1 (2H, s, O-CH₂), 2.3 (3H, s, CH₃) | [5][6] |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~170 (COOH), aromatic carbons, ~65 (O-CH₂), ~20 (CH₃) | [7][8][9] |
Alternative Synthetic Routes
While the reaction of p-cresol with phthalide is a direct method, other synthetic strategies can be employed, most notably the Ullmann condensation.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[10][11][12] In this context, one could envision the synthesis of a suitable precursor followed by the formation of the ether linkage. For instance, the reaction of methyl 2-(bromomethyl)benzoate with p-cresol in the presence of a copper catalyst and a base would yield the methyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid.
Modern Ullmann-type reactions often employ ligands to improve reaction efficiency and allow for milder conditions.[13][14]
Applications in Drug Development
Derivatives of phenoxymethylbenzoic acid have shown promise in medicinal chemistry. Several studies have reported their synthesis and evaluation for various biological activities. For instance, thioureide derivatives of 2-(4-methyl-phenoxymethyl)benzoic acid have been synthesized and tested for their antimicrobial properties, showing activity against both bacterial and fungal strains.[15][16] The benzoic acid moiety is a common scaffold in drug design, known to interact with various biological targets.[1][2][3] The structural features of 2-(4-methylphenoxymethyl)benzoic acid, combining a flexible ether linkage with a carboxylic acid group, make it an attractive starting point for the development of new therapeutic agents.
Conclusion
The synthesis of 2-(4-methylphenoxymethyl)benzoic acid from p-cresol and phthalide is a straightforward and efficient method for obtaining this valuable chemical intermediate. This guide has provided a detailed protocol, a plausible reaction mechanism, and methods for characterization. Understanding the underlying chemistry and having access to a reliable experimental procedure are crucial for researchers in organic synthesis and drug discovery. The exploration of alternative routes like the Ullmann condensation further expands the synthetic toolbox available to chemists. The demonstrated biological activity of related compounds underscores the potential of 2-(4-methylphenoxymethyl)benzoic acid as a scaffold for the development of new pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Methyl-4-phenoxybenzoic Acid: In-Depth Analysis for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-4-phenoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule, providing a robust framework for its identification and characterization.
Introduction
This compound belongs to the class of substituted benzoic acids, which are pivotal scaffolds in the development of pharmaceuticals and functional materials. The strategic placement of a methyl group at the 2-position and a phenoxy group at the 4-position of the benzoic acid core imparts specific steric and electronic properties that influence its chemical reactivity and biological activity. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its molecular behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data, offering a detailed rationale behind the expected signals and fragmentation patterns.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its electronic environment and connectivity.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~8.0 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| ~7.4 | Triplet | 2H | H-11, H-13 | Protons on the phenoxy ring meta to the ether linkage. |
| ~7.2 | Triplet | 1H | H-12 | Proton on the phenoxy ring para to the ether linkage. |
| ~7.1 | Doublet of doublets | 2H | H-10, H-14 | Protons on the phenoxy ring ortho to the ether linkage. |
| ~6.9 | Doublet | 1H | H-5 | This proton is meta to the carboxylic acid and ortho to the electron-donating phenoxy group. |
| ~6.8 | Singlet | 1H | H-3 | This proton is ortho to both the methyl and phenoxy groups. |
| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are attached to an aromatic ring and appear in the typical benzylic region. |
Expertise & Experience: The prediction of aromatic proton signals requires an understanding of the interplay between electron-withdrawing groups (EWG) and electron-donating groups (EDG). The carboxylic acid group (-COOH) is a strong EWG, deshielding the ortho proton (H-6). Conversely, the phenoxy group (-OPh) is an EDG, shielding the ortho (H-3, H-5) and para positions. The methyl group (-CH₃) is a weak EDG. This complex interplay of electronic effects results in the predicted chemical shifts.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all 14 carbon atoms in this compound are expected to be unique and therefore produce distinct signals.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C7 (COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~160 | C4 | Aromatic carbon attached to the electron-donating phenoxy group. |
| ~157 | C9 | Aromatic carbon of the phenoxy group attached to the ether oxygen. |
| ~142 | C2 | Aromatic carbon bearing the methyl group. |
| ~133 | C6 | Aromatic methine carbon ortho to the carboxylic acid group. |
| ~130 | C11, C13 | Aromatic methine carbons of the phenoxy ring. |
| ~125 | C1 | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~124 | C12 | Aromatic methine carbon of the phenoxy ring. |
| ~120 | C10, C14 | Aromatic methine carbons of the phenoxy ring. |
| ~118 | C5 | Aromatic methine carbon ortho to the phenoxy group. |
| ~116 | C3 | Aromatic methine carbon ortho to both the methyl and phenoxy groups. |
| ~22 | C8 (-CH₃) | The methyl carbon appears in the typical upfield region for alkyl groups attached to an aromatic ring. |
Authoritative Grounding: The chemical shifts of aromatic carbons are well-documented to be in the range of 100-160 ppm.[2] The specific shifts are influenced by the nature of the substituents. Carbons attached to electronegative atoms like oxygen (C4 and C9) are shifted downfield. The carbonyl carbon of a carboxylic acid typically resonates at a significantly downfield position (>170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3050 | Medium | C-H stretch (aromatic) | Aromatic Ring |
| ~2950 | Medium | C-H stretch (aliphatic) | Methyl Group |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1240 | Strong | C-O stretch (ether) | Aryl Ether |
| ~1200 | Strong | C-O stretch (acid) | Carboxylic Acid |
Expertise & Experience: The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region. This broadness is due to strong intermolecular hydrogen bonding. The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group. The presence of two distinct C-O stretching bands (one for the ether and one for the carboxylic acid) is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak (M⁺) for this compound is expected at m/z 242. The fragmentation is likely to proceed through several key pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a fragment at m/z 225.
-
Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation of benzoic acids, resulting in a fragment at m/z 197.
-
Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy radical (m/z 93) and the 2-methylbenzoyl cation (m/z 119) or the 4-hydroxy-2-methylbenzoic acid radical cation (m/z 151) and a phenyl cation (m/z 77).
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Trustworthiness: The predicted fragmentation is based on well-established principles of mass spectrometry for aromatic carboxylic acids and ethers. The loss of small, stable neutral molecules like water and carbon monoxide is a common feature in the mass spectra of such compounds.[3]
Experimental Protocols
While this guide is based on predicted data, the following are standard, field-proven protocols for acquiring the spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
Use a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.
-
Employ a relaxation delay of 1-2 seconds to ensure proper quantification of all carbon signals.
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Conclusion
This in-depth technical guide provides a comprehensive spectroscopic characterization of this compound based on high-quality predicted data. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data offers a solid foundation for researchers to identify and characterize this molecule. The provided protocols outline the standard methodologies for obtaining experimental data, which would serve to validate and refine the predictions presented herein. This guide underscores the power of combining predictive spectroscopy with fundamental chemical principles to advance research in drug discovery and materials science.
References
An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-4-phenoxybenzoic Acid: Solubility and Melting Point Analysis
This guide provides a comprehensive technical overview of the methodologies for determining the solubility and melting point of 2-Methyl-4-phenoxybenzoic acid (CAS No. 57830-13-4). While specific experimental data for this compound is not extensively documented in publicly available literature, this document serves as a robust framework for researchers, scientists, and drug development professionals to accurately measure these critical physicochemical properties. The principles and protocols detailed herein are grounded in established analytical chemistry and are broadly applicable to crystalline organic compounds.
Introduction to this compound
This compound is a carboxylic acid derivative with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzoic acid moiety substituted with a methyl group and a phenoxy group, suggests its potential utility as a building block in the synthesis of more complex molecules in pharmaceuticals and materials science.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 57830-13-4 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [2] |
| Chemical Structure | ||
| (Structure based on IUPAC name) |
A thorough understanding of its solubility and melting point is paramount for its application in drug discovery and development, as these properties fundamentally influence bioavailability, formulation, and purification strategies.
The Critical Role of Purity: The Recrystallization Imperative
The accurate determination of a compound's melting point and intrinsic solubility is contingent on the purity of the sample. Impurities can lead to a depression and broadening of the melting point range and can significantly alter solubility measurements.[3] Therefore, purification of the synthesized or procured this compound is a critical preliminary step. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5]
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For a carboxylic acid like this compound, solvents of intermediate polarity, such as ethanol, methanol, or acetic acid, or a mixed solvent system, are often suitable starting points.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents to identify a suitable candidate.
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decoloration (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.
Determination of Melting Point: A Hallmark of Purity and Identity
The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium.[6] For a pure substance, the melting range is typically narrow, within 1-2°C.[3] A broadened melting range is a strong indicator of impurities.
Causality in Experimental Design
The choice of the capillary melting point method is predicated on its requirement for a small sample size and its ability to provide an accurate determination of the melting range. The rate of heating is a critical parameter; a slow heating rate (1-2°C per minute) is essential in the vicinity of the melting point to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[6]
Experimental Workflow: Capillary Melting Point Determination
The following protocol outlines the steps for determining the melting point of purified this compound using a standard melting point apparatus.
Caption: Workflow for Melting Point Determination.
Solubility Determination: The "Gold Standard" Shake-Flask Method
Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a fundamental property in drug development, influencing everything from dissolution rate to in vivo absorption. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[7][8]
The Principle of Equilibrium
The core principle of the shake-flask method is to establish a true equilibrium between the undissolved solid and the dissolved solute in a chosen solvent system.[8] This is achieved by agitating an excess of the solid in the solvent for a prolonged period, ensuring that the solvent is fully saturated. The duration of agitation is critical and must be sufficient to reach this equilibrium state; typically, 24 to 72 hours is required.[9]
Experimental Workflow: Shake-Flask Solubility Determination
The following protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation
The experimentally determined solubility data for this compound should be presented in a clear and organized manner.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| Acetone | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined |
| Dichloromethane | To be determined | To be determined |
| Toluene | To be determined | To be determined |
Conclusion
While specific, publicly available experimental data on the melting point and solubility of this compound is limited, this guide provides the robust, field-proven methodologies required for their accurate determination. Adherence to the principles of sample purity through recrystallization and the meticulous execution of the capillary melting point and shake-flask solubility protocols will yield reliable and reproducible data. This information is indispensable for the successful application of this compound in research and development, particularly in the pharmaceutical and chemical industries.
References
- 1. This compound | 57830-13-4 [chemicalbook.com]
- 2. 57830-13-4 | this compound - Capot Chemical [capotchem.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. jackwestin.com [jackwestin.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. tandfonline.com [tandfonline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
Potential biological activities of phenoxybenzoic acid derivatives
An In-depth Technical Guide to the Potential Biological Activities of Phenoxybenzoic Acid Derivatives
Foreword
The phenoxybenzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of compounds with significant therapeutic potential. Its unique diaryl ether linkage provides a combination of structural rigidity and conformational flexibility, making it an ideal framework for interacting with a variety of biological targets. This guide offers a comprehensive exploration of the multifaceted biological activities of phenoxybenzoic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed methodologies for their evaluation, and synthesize key data to provide a holistic understanding of this promising class of molecules. Our approach moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and the rationale for pursuing specific therapeutic avenues.
Anticancer and Antitumor Activities: Targeting Malignancy on Multiple Fronts
The application of phenoxybenzoic acid derivatives in oncology is a rapidly expanding field. These compounds have demonstrated the ability to inhibit tumor growth, progression, and metastasis through various mechanisms of action.
Mechanisms of Anticancer Action
The anticancer efficacy of these derivatives stems from their ability to modulate key signaling pathways and cellular processes that are often dysregulated in cancer.
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A critical mechanism involves the inhibition of RTKs, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these derivatives can halt the downstream signaling cascade, leading to a reduction in tumor neovascularization, proliferation, and survival.[1]
-
Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[2][3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. Inhibition of HDACs by phenoxybenzoic acid derivatives can restore the expression of these critical genes, inducing cell cycle arrest, promoting apoptosis (programmed cell death), and retarding cancer cell growth.[2][3] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis in colon cancer cells.[2]
-
Inhibition of Tumor Invasion and Metastasis: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[4] Specific 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized that effectively inhibit these enzymes. By preventing the breakdown of tissue barriers, these compounds can significantly suppress the migration and invasion of cancer cells.[4]
-
Induction of Lysosomal Dysfunction: A novel anticancer strategy involves targeting lysosomes. Certain benzo[a]phenoxazine derivatives, which contain a related structural motif, have been shown to accumulate in the lysosomes of cancer cells.[5][6] This accumulation leads to lysosomal membrane permeabilization (LMP), cytosolic acidification, and ROS generation, culminating in selective cancer cell death.[5][6]
Diagram 1: VEGFR-2 Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]
- 6. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Methyl-4-phenoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Core Moiety in Modern Synthesis
In the landscape of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, 2-Methyl-4-phenoxybenzoic acid emerges as a scaffold of significant interest, particularly for researchers, chemists, and drug development professionals. This diaryl ether derivative, characterized by a benzoic acid core, a strategically placed methyl group, and a phenoxy substituent, offers a unique combination of steric and electronic properties. Its structure serves as a versatile precursor for a wide array of derivatives, finding utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices and present self-validating protocols, offering a robust resource for scientists aiming to leverage this key intermediate in their synthetic endeavors.
| Property | Value | Source |
| CAS Number | 57830-13-4 | [4][5] |
| Molecular Formula | C₁₄H₁₂O₃ | [4][6] |
| Molecular Weight | 228.24 g/mol | [6] |
| IUPAC Name | This compound | [4] |
| InChIKey | CINTXXPQWRCNAU-UHFFFAOYSA-N | [4] |
Part 1: Synthesis and Characterization
The efficient synthesis of this compound is critical for its widespread application. While multiple routes can be conceptualized, Ullmann-type coupling reactions represent a robust and frequently employed strategy for constructing the core diaryl ether linkage.[7] An alternative conceptual approach involves the oxidation of the corresponding phenoxytoluene precursor.[8]
Proposed Synthetic Pathway: The Ullmann Condensation
The Ullmann condensation is a cornerstone of diaryl ether synthesis. This copper-catalyzed reaction joins an aryl halide with a phenol. In the context of this compound, a plausible and effective route involves the coupling of a methyl-substituted halobenzoic acid with phenol. The choice of a bromo or iodo-substituted benzoic acid is often preferred due to the higher reactivity of these halides compared to chlorides.
Caption: Synthetic workflow for this compound via Ullmann condensation.
Experimental Protocol: Synthesis via Ullmann Condensation
This protocol describes a representative procedure for the synthesis of this compound. Note: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Bromo-2-methylbenzoic acid (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2-methylbenzoic acid, phenol, anhydrous K₂CO₃, and CuI.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing 2M HCl solution. This step neutralizes the base and protonates the carboxylic acid.
-
The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and subsequently with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[9][10]
Spectroscopic Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Chemical Shift (δ, ppm) |
| ~12.0-13.0 (s, 1H) | |
| ~6.9-8.0 (m) | |
| ~2.4-2.6 (s, 3H) | |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| ~170-175 | |
| ~115-160 | |
| ~20-25 | |
| IR Spectroscopy | Wavenumber (cm⁻¹) |
| 2500-3300 (broad) | |
| ~1700 | |
| ~1240 | |
| Mass Spectrometry | m/z |
| ~228 | |
| ~211 | |
| ~183 |
Part 2: Reactivity and Application as a Synthetic Intermediate
The true value of this compound lies in the reactivity of its carboxylic acid group, which serves as a handle for diverse chemical transformations. This functionality allows it to be a key precursor for amides, esters, acid chlorides, and other moieties essential for building biologically active molecules.[9][14]
Key Transformations of the Carboxylic Acid Group
The carboxylic acid can be readily converted into more reactive species or coupled directly to form larger structures. The methyl and phenoxy groups on the aromatic ring modulate the electronic properties and provide steric influence, which can be exploited for regioselective reactions on the aromatic core in more advanced synthetic steps.
Caption: Reaction pathways for the derivatization of this compound.
Experimental Protocol: Amide Synthesis via Acid Chloride Intermediate
This protocol outlines the synthesis of an N-aryl amide, a common motif in pharmacologically active compounds. The two-step procedure involves the initial conversion to a more reactive acid chloride followed by reaction with an amine.
Step 1: Synthesis of 2-Methyl-4-phenoxybenzoyl chloride
-
Place this compound (1.0 equiv) in a round-bottom flask under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 equiv) and a catalytic amount of DMF.
-
Gently reflux the mixture for 1-2 hours until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired primary or secondary amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a separate flask.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 2-Methyl-4-phenoxybenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with a mild acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent.
-
Purify the resulting amide by recrystallization or column chromatography.
Applications in Bioactive Molecule Synthesis
The structural framework of this compound is analogous to other phenoxybenzoic acids and related structures that are precursors to important drugs.[7][15]
-
Anti-Inflammatory Agents: 2-Phenoxybenzoic acids are recognized as isosteres of anthranilic acids, a class of compounds known for their anti-inflammatory properties.[7] The unique substitution pattern of this compound makes it an attractive candidate for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: The diaryl ether motif is present in numerous kinase inhibitors. For example, intermediates of 2-methyl-4-nitrobenzoic acid are used to synthesize Raf kinase inhibitors for melanoma treatment.[2][16] By analogy, derivatives of this compound could be explored as scaffolds for new anticancer therapeutics.
-
Antihypertensives: Key intermediates for the "Sartan" class of angiotensin II antagonists, such as 2-(4-methylphenyl)benzoic acid, share structural similarities.[17] This suggests that the 2-methyl-benzoic acid core is a validated starting point for cardiovascular drug discovery.
-
Agrochemicals: The phenoxybenzoic acid structure is also found in certain herbicides and pesticides, indicating that derivatives could be screened for applications in crop protection.[3]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in organic synthesis. Its well-defined structure, coupled with the reactivity of its carboxylic acid functional group, provides a reliable and adaptable starting point for constructing a diverse range of complex molecules. The synthetic protocols and reaction pathways detailed in this guide underscore its utility and provide a practical framework for its application.
As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of core building blocks like this compound will only increase. Future research will likely focus on developing more sustainable and efficient synthetic routes to this compound and exploring the biological activities of its novel derivatives in greater depth. For the modern synthetic chemist, a thorough understanding of this scaffold is an invaluable asset in the quest to design and create the molecules of tomorrow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 2215-77-2: 4-Phenoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 57830-13-4 [chemicalbook.com]
- 6. 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4323692A - Process for preparing phenoxybenzoic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. 2215-77-2|4-Phenoxybenzoic acid|BLD Pharm [bldpharm.com]
- 16. nbinno.com [nbinno.com]
- 17. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
A Technical Guide to 5-Chloro-2-(2,4-dichlorophenoxy)phenol (Triclosan)
Editor's Note: The CAS number provided in the topic (57830-13-4) is most frequently associated with 2-Methyl-4-phenoxybenzoic acid, a compound with limited publicly available data. However, the structural elements and context strongly suggest the intended subject is the widely researched antimicrobial agent Triclosan (CAS 3380-34-5) , whose IUPAC name is 5-Chloro-2-(2,4-dichlorophenoxy)phenol. This guide will focus on Triclosan, providing an in-depth resource for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(2,4-dichlorophenoxy)phenol, commonly known as Triclosan. Triclosan is a polychlorinated phenoxy phenol with potent antibacterial and antifungal properties. For decades, it has been incorporated into a wide array of consumer products and clinical applications. This document synthesizes critical information regarding its physicochemical properties, a representative synthesis workflow, its primary mechanism of action targeting bacterial fatty acid synthesis, key applications, and essential safety and handling protocols. It is designed to serve as a foundational resource for professionals engaged in antimicrobial research and development.
Introduction
Triclosan (TCS) is a synthetic, broad-spectrum antimicrobial agent that rose to prominence in the latter half of the 20th century.[1] Structurally, it is a diphenyl ether derivative, characterized by its chlorinated phenol moieties. Initially used primarily in hospital settings for surgical scrubs, its efficacy led to its incorporation into numerous consumer products, including soaps, toothpastes, detergents, and even textiles.[1][2]
The primary utility of Triclosan stems from its potent bacteriostatic activity at low concentrations and biocidal effects at higher concentrations.[3][4] Its specific molecular target within bacteria, a key enzyme in lipid synthesis, makes it a valuable tool for microbiological research. However, its widespread use has raised concerns regarding the development of antimicrobial resistance and its environmental persistence and potential for endocrine disruption, making a thorough understanding of its properties crucial for the scientific community.[1][4][5]
Physicochemical and Spectroscopic Properties
Triclosan is a white, crystalline solid with a perceptible aromatic odor.[6] It is poorly soluble in water but demonstrates good solubility in organic solvents such as ethanol, methanol, and diethyl ether.[6][7] This lipophilicity is critical to its ability to traverse bacterial cell membranes.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | [1][8] |
| Synonym(s) | Triclosan, Irgasan DP 300 | [1][2] |
| CAS Number | 3380-34-5 | [1] |
| Molecular Formula | C₁₂H₇Cl₃O₂ | [1] |
| Molar Mass | 289.54 g/mol | [1] |
| Appearance | White powder/solid | [1] |
| Melting Point | 55–60 °C (131–140 °F) | [1] |
| Density | 1.49 g/cm³ | [1] |
| Water Solubility | 0.01 g/L (Slightly soluble) | |
| Dissociation Constant (pKa) | 8.14 at 20 °C | [9] |
Synthesis Workflow
The industrial synthesis of Triclosan is a multi-step process. While specific proprietary methods may vary, a common and logical pathway involves a Williamson ether synthesis or an Ullmann condensation as the key bond-forming step. The following represents a generalized workflow for its production.
Causality of Experimental Choices:
-
Step 1 (Chlorination): The starting phenol is first chlorinated to introduce the required chlorine substituent. The regioselectivity of this step is critical and is controlled by reaction conditions.
-
Step 2 (Ether Synthesis): The resulting chlorophenol is reacted with a second chlorophenol derivative (2,4-dichlorophenol) under basic conditions. The base (e.g., NaOH, KOH) is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then displaces a chlorine atom on the other ring in a nucleophilic aromatic substitution reaction, forming the core diphenyl ether structure. A copper catalyst is often used in Ullmann-type condensations to facilitate this C-O bond formation.
-
Step 3 (Purification): The crude product is purified, typically through recrystallization from a suitable solvent system, to remove unreacted starting materials and byproducts, yielding the final high-purity Triclosan.
Caption: Generalized workflow for the synthesis of Triclosan.
Mechanism of Action and Applications
Primary Mechanism: Inhibition of Fatty Acid Synthesis
The primary antimicrobial action of Triclosan, particularly at the lower bacteriostatic concentrations found in consumer products, is the specific inhibition of the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, commonly encoded by the fabI gene.[1][3] This enzyme is a critical component of the Type II fatty acid synthase (FAS-II) system, which is essential for elongating fatty acids used in building and maintaining cell membranes.[10] Humans lack the FAS-II system (possessing the FAS-I system instead), providing a degree of selective toxicity.[2][4]
The mechanism of inhibition is highly specific:
-
Triclosan enters the bacterial cytoplasm.[3]
-
It binds to the active site of the ENR enzyme.[3]
-
This binding dramatically increases the enzyme's affinity for its cofactor, nicotinamide adenine dinucleotide (NAD⁺).[1]
-
The result is the formation of a very stable, non-covalent ternary complex (ENR-NAD⁺-Triclosan).[1][10]
-
This complex effectively sequesters the enzyme, halting the fatty acid elongation cycle, depleting the pool of lipids necessary for membrane repair and cell division, and ultimately inhibiting bacterial growth.[1][3]
At higher, biocidal concentrations, Triclosan is understood to have multiple targets, causing broad damage to the cell membrane and cytoplasm, leading to rapid cell death.[1][3]
Caption: Inhibition of the bacterial FAS-II pathway by Triclosan.
Key Applications
-
Personal Care Products: Used as an antiseptic and preservative in toothpastes, deodorants, hand soaps, and mouthwashes.[7]
-
Clinical Settings: An active ingredient in surgical scrubs and antiseptic washes for healthcare personnel.[2]
-
Antimicrobial Textiles: Impregnated into materials like wool and synthetics to confer odor protection by inhibiting microbial growth.[7]
-
Research Chemical: Serves as a model inhibitor for studying bacterial fatty acid synthesis and mechanisms of antimicrobial resistance.
Antimicrobial Resistance
The extensive use of Triclosan has contributed to the emergence of bacterial resistance. Mechanisms include:
-
Target Modification: Mutations in the fabI gene can alter the ENR enzyme, preventing Triclosan from binding effectively.[10]
-
Target Overexpression: Some bacteria can increase the production of the ENR enzyme, effectively titrating out the inhibitor.[10]
-
Efflux Pumps: Triclosan can induce the expression of multidrug resistance (MDR) efflux pumps, which actively transport the compound out of the bacterial cell, potentially conferring cross-resistance to other antibiotics.[1][4]
Safety, Handling, and Storage
Triclosan is classified as a hazardous substance and requires careful handling.[5][11]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[9][12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[9] Avoid contact with skin.[5]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. Ensure adequate ventilation.[5]
-
-
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid dust formation.[5] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Store below +30°C.[11] Protect from light.[5] Keep away from incompatible materials such as strong oxidizing agents.[5][12]
-
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11][12]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[12]
-
Commercial Suppliers
Triclosan is available from several major chemical suppliers for research and development purposes.
| Supplier | Product Name | Purity/Grade |
| Thermo Scientific Chemicals | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | 99% |
| Merck / Sigma-Aldrich | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | ≥99.0% (GC), for synthesis |
| Spectrum Chemical | Triclosan | N/A |
| BLDpharm | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | N/A |
References
- 1. Triclosan - Wikipedia [en.wikipedia.org]
- 2. pschemicals.com [pschemicals.com]
- 3. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-2-(2,4-dichlorophenoxy)phenol, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-Depth Technical Guide to the Mechanisms of Action of Phenoxybenzoic Acid Compounds
Introduction: The Phenoxybenzoic Acid Scaffold - A Study in Molecular Versatility
The phenoxybenzoic acid (PBA) moiety is a core structural feature in a diverse range of biologically active molecules. While prominently recognized as the principal urinary biomarker for human exposure to synthetic pyrethroid insecticides like permethrin and cypermethrin, the inherent biological activities of PBA and its derivatives are far more complex and multifaceted.[1][2] This guide moves beyond the scaffold's role as a mere metabolic byproduct to provide an in-depth exploration of its direct and indirect mechanisms of action at the molecular level.
For researchers in toxicology, pharmacology, and drug development, understanding these mechanisms is critical. The phenoxybenzoic acid scaffold presents a fascinating case study in how a simple chemical backbone can interact with multiple, disparate biological targets, leading to a spectrum of effects ranging from acute neurotoxicity to subtle endocrine modulation and cellular stress responses. This document synthesizes current knowledge, detailing the primary and emerging mechanisms of action, and provides robust, field-tested experimental protocols for researchers aiming to characterize novel compounds within this chemical class. Our objective is to explain not only what happens at the cellular level but why specific experimental choices are made to elucidate these complex interactions.
Chapter 1: The Primary Neurotoxic Mechanism - Allosteric Modulation of Voltage-Gated Sodium Channels
The most extensively characterized mechanism associated with the phenoxybenzoic acid chemical class—primarily through its parent pyrethroid compounds—is the disruption of nerve function via interaction with voltage-gated sodium channels (VGSCs).[3][4] These channels are fundamental to the initiation and propagation of action potentials in neurons.[5]
The Causality of VGSC Disruption
Pyrethroids bind to a unique receptor site on the VGSC α-subunit, distinct from other neurotoxins.[5][6] This binding is state-dependent, meaning the compounds have a higher affinity for the open or activated state of the channel.[3][7] The binding event does not block the channel pore; instead, it allosterically modulates its gating kinetics. Specifically, it dramatically slows both the inactivation of the channel (keeping it open longer) and the deactivation (closing) process.[3][6]
This prolonged influx of sodium ions (Na+) leads to a persistent depolarization of the neuronal membrane.[8] The functional consequence is a state of neuronal hyperexcitability, manifesting as repetitive firing of action potentials or, at higher concentrations, a use-dependent nerve block that underlies the paralytic effect observed in insects and the acute neurotoxic symptoms in mammals.[6][8] Type II pyrethroids, which contain an α-cyano group, are particularly potent in prolonging this sodium tail current.[8]
Signaling Pathway Diagram: VGSC Modulation
The following diagram illustrates the impact of a pyrethroid (and by extension, the mechanistic principle of its active structural components) on sodium channel function and subsequent neuronal signaling.
Caption: Pyrethroid binding to VGSCs prolongs Na+ influx, causing neuronal hyperexcitability.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
To quantitatively assess the effect of a phenoxybenzoic acid derivative on VGSC function, whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for precise control of the cell's membrane potential while measuring the infinitesimally small ionic currents flowing through the channels.
Objective: To measure the effect of a test compound on the amplitude and kinetics of sodium currents in a neuronal cell line (e.g., HEK293 cells stably expressing a specific NaV isoform like NaV1.7).
Methodology:
-
Cell Preparation:
-
Culture HEK293 cells expressing the desired NaV channel isoform on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution (containing, in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution (containing, in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2). Causality Note: Cesium (Cs+) is used internally to block outward potassium currents, which would otherwise contaminate the inward sodium current measurement.
-
-
Establishing Whole-Cell Configuration:
-
Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette, establishing electrical and physical continuity with the cell interior (whole-cell mode).
-
-
Voltage-Clamp Protocol & Data Acquisition:
-
Clamp the cell's holding potential at -90 mV to ensure most VGSCs are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit and measure the inward sodium current.[9][10][11]
-
Record the baseline current under vehicle control (e.g., 0.1% DMSO).
-
Perfuse the test compound at the desired concentration and repeat the voltage-step protocol after the current has stabilized (typically 3-5 minutes).
-
Self-Validation: At the end of the experiment, apply a known potent VGSC blocker like Tetrodotoxin (TTX) to confirm that the measured current is indeed mediated by VGSCs.[8][12]
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after compound application.
-
Analyze the decay kinetics of the current (the inactivation phase) by fitting it to an exponential function.
-
A hallmark of pyrethroid-like activity is a significant slowing of the inactivation phase and the appearance of a large "tail current" upon repolarization.
-
Chapter 2: Emerging Mechanisms - Nuclear Receptor Interactions and Endocrine Disruption
Beyond acute neurotoxicity, there is a growing body of evidence that 3-phenoxybenzoic acid (3-PBA), the primary metabolite, and related compounds can function as endocrine-disrupting chemicals (EDCs).[1] This activity is often mediated through interactions with nuclear receptors (NRs), a superfamily of ligand-activated transcription factors that regulate gene expression for a vast array of physiological processes.[13]
Causality of Nuclear Receptor Modulation
Unlike the rapid, membrane-level effects on ion channels, NR-mediated actions are slower, involving changes in gene transcription. Compounds like 3-PBA can act as ligands for various NRs, including the estrogen receptor (ER), peroxisome proliferator-activated receptors (PPARs), and the pregnane X receptor (PXR).[14][15]
The binding of a ligand to the receptor's ligand-binding domain (LBD) induces a conformational change.[13] This change can cause the dissociation of corepressor proteins and the recruitment of coactivator proteins.[13][15] The entire ligand-receptor-coactivator complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, initiating or repressing transcription.[13] For example, studies have shown that 3-PBA can exhibit anti-estrogenic activity by antagonizing the estrogen receptor α (ERα), thereby inhibiting the expression of estrogen-responsive genes.[14][16]
Signaling Pathway Diagram: Nuclear Receptor Activation
This diagram shows the generalized pathway for a Type II nuclear receptor (like PPAR or PXR), which typically resides in the nucleus.
Caption: Ligand binding to a nuclear receptor alters gene transcription by modulating co-regulators.
Experimental Protocol: Dual-Luciferase Reporter Assay
The dual-luciferase reporter assay is a powerful and widely used method to screen for and characterize the activity of compounds on nuclear receptors.[17][18][19] It relies on genetically engineered cells to produce a quantifiable light signal in response to receptor activation.
Objective: To determine if a test compound can activate or inhibit a specific nuclear receptor (e.g., human ERα).
Methodology:
-
Plasmid Constructs:
-
Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter with multiple copies of the specific Hormone Response Element (e.g., an Estrogen Response Element, ERE).
-
Receptor Plasmid: Expresses the full-length nuclear receptor of interest (e.g., hERα).
-
Control Plasmid: Expresses a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV). Causality Note: The Renilla luciferase signal is used to normalize the firefly signal, correcting for variations in cell number and transfection efficiency, which is a critical self-validating step.[20]
-
-
Transfection:
-
Seed a suitable cell line (e.g., HEK293T or HeLa) in 96-well plates. These cells have low endogenous NR activity, providing a clean background.
-
Transfect the cells with all three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine). Allow 24 hours for the cells to express the receptor and reporter proteins.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and a known reference agonist (e.g., 17β-estradiol for ERα) and antagonist (e.g., Tamoxifen for ERα).
-
Remove the transfection medium and add fresh medium containing the compounds or vehicle control (DMSO).
-
To test for antagonism, co-treat cells with a fixed concentration of the agonist (e.g., 1 nM E2) and varying concentrations of the test compound.
-
Incubate for 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Aspirate the medium and lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
In a luminometer, first inject the Firefly luciferase substrate and measure the luminescence (Signal A).
-
Then, inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence (Signal B).
-
-
Data Analysis:
-
Calculate the normalized response for each well: (Signal A / Signal B).
-
Plot the normalized response against the compound concentration.
-
For agonist activity, fit the data to a dose-response curve to determine the EC50 (concentration for 50% maximal activation).
-
For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Chapter 3: Other Mechanistic Pathways and Toxicological Endpoints
The biological activity of phenoxybenzoic acid compounds is not limited to VGSCs and NRs. Various studies have implicated these molecules in other cellular pathways, highlighting the scaffold's promiscuity and the need for broad toxicological profiling.
Induction of Oxidative Stress and Apoptosis
Several studies have demonstrated that 3-PBA can induce cellular toxicity by promoting the generation of reactive oxygen species (ROS) and triggering programmed cell death (apoptosis).[21] In macrophages, 3-PBA has been shown to inhibit cell viability, promote ROS generation, and suppress the expression of pro-inflammatory cytokines.[21] In human hepatoma cells (HepG2), 3-PBA was found to have a significant hepatotoxic effect by inducing apoptosis through the regulation of Caspase-3 and Bcl-2 proteins.[22] This suggests that at higher concentrations, metabolic stress and cytotoxicity are important mechanisms of action.
Dopaminergic Neurodegeneration
Emerging research has linked exposure to pyrethroids, and specifically their metabolite 3-PBA, to an increased risk of Parkinson's disease.[23] One proposed mechanism involves the interaction of 3-PBA with the dopamine transporter (DAT), leading to its accumulation in dopaminergic neurons.[23] Inside the neuron, 3-PBA can induce pathologies similar to Parkinson's, including the aggregation of α-synuclein, a key pathogenic event in the disease.[23]
Summary of Biological Targets
The following table summarizes the diverse biological targets and activities reported for phenoxybenzoic acid and its parent compounds.
| Compound Class / Specific Compound | Primary Target / Pathway | Observed Effect | Potency / Key Finding |
| Pyrethroids (e.g., Permethrin, Deltamethrin) | Voltage-Gated Sodium Channels (VGSCs) | Allosteric modulation; prolonged channel opening | Potent neurotoxicity; Type II > Type I |
| 3-Phenoxybenzoic Acid (3-PBA) | Estrogen Receptor α (ERα) | Antagonism | Decreased E2-mediated gene expression[14] |
| 3-PBA | Cellular Redox Homeostasis | Induction of Reactive Oxygen Species (ROS) | Leads to oxidative stress and apoptosis[21] |
| 3-PBA | Apoptotic Machinery (Caspase-3, Bcl-2) | Pro-apoptotic | Induces cell death in hepatocytes[22] |
| 3-PBA | Dopamine Transporter (DAT) | Interaction and neuronal uptake | Implicated in Parkinson's-like pathology[23] |
Chapter 4: An Integrated Workflow for Characterizing Novel Phenoxybenzoic Acid Derivatives
For a drug development professional or researcher presented with a novel phenoxybenzoic acid derivative, a tiered and logical screening cascade is essential to efficiently characterize its mechanism of action and potential liabilities. This workflow is designed to move from broad, high-throughput assessments to specific, mechanistic assays.
Experimental Workflow Diagram
Caption: A tiered workflow for mechanistic characterization of novel phenoxybenzoic acid compounds.
Expertise & Causality Behind the Workflow:
-
Tier 1 (Foundation): We begin with cytotoxicity and basic physicochemical properties. This is a critical first step. An insoluble or broadly cytotoxic compound is often non-viable, and this data prevents wasting resources on more complex assays. It provides the essential concentration range for subsequent experiments.
-
Tier 2 (Hypothesis Generation): Based on the known biology of the scaffold, we screen against the two most prominent target classes: ion channels and nuclear receptors. Using high-throughput panel assays (automated patch-clamp for speed, broad NR panels) allows for efficient identification of primary targets and potential off-target liabilities simultaneously.
-
Tier 3 (Hypothesis Confirmation): Once a "hit" is identified in Tier 2, we move to more resource-intensive, lower-throughput assays to confirm the mechanism. If a VGSC is modulated, manual patch-clamp is required to precisely define the kinetics. If a nuclear receptor is activated, analyzing downstream gene expression with qPCR confirms a functional transcriptional response in the cell. If cytotoxicity was a concern from Tier 1, specific assays for ROS and apoptosis elucidate that mechanism. This tiered approach ensures that effort is focused logically and builds a comprehensive, evidence-based profile of the compound's activity.
Conclusion
The phenoxybenzoic acid scaffold is more than an inert biomarker; it is a versatile pharmacophore capable of interacting with a range of critical biological targets. The primary mechanism of action for its parent pyrethroid insecticides—allosteric modulation of voltage-gated sodium channels—is well-established and explains their potent neurotoxicity. However, emerging evidence reveals a more nuanced profile for the core scaffold and its metabolites, including the ability to modulate nuclear receptors, induce oxidative stress, and potentially contribute to neurodegenerative processes. For scientists working in drug development and toxicology, a comprehensive understanding of these multiple mechanisms is paramount. The integrated experimental workflow provided here offers a robust framework for dissecting the biological activities of novel phenoxybenzoic acid derivatives, ensuring a thorough and scientifically rigorous characterization.
References
- 1. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]
- 2. Pyrethroid pesticide metabolite, 3-PBA, in soils: method development and application to real agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenoxybenzoic Acid (3PBA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. fda.report [fda.report]
- 13. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrethroid and their metabolite, 3-phenoxybenzoic acid showed similar (anti)estrogenic activity in human and rat estrogen receptor α-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Nuclear Receptors with Marine Natural Products | MDPI [mdpi.com]
- 16. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eubopen.org [eubopen.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. tandfonline.com [tandfonline.com]
- 23. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Analysis of 2-Methyl-4-phenoxybenzoic Acid Derivatives
Foreword: The Rationale for a Computational Approach
In modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is arduous and fraught with high attrition rates. The traditional paradigm of synthesis followed by extensive in vitro and in vivo screening is both time-consuming and resource-intensive. It is within this challenging landscape that in silico methodologies have emerged as an indispensable pillar, offering a rational, cost-effective, and rapid means to prioritize and de-risk drug candidates before they enter the laboratory. This guide focuses on the application of a comprehensive computational workflow to a specific and promising class of molecules: 2-Methyl-4-phenoxybenzoic acid derivatives. These scaffolds have garnered significant interest, particularly as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of metabolism and inflammation.[1][2][3][4] By harnessing the predictive power of computational chemistry and biology, we can elucidate the structure-activity relationships (SAR), predict pharmacokinetic profiles, and anticipate potential toxicities of novel derivatives, thereby accelerating the discovery of potent and safe therapeutic agents.
This technical guide is structured to provide not just a sequence of steps, but a logical and scientifically grounded narrative. We will explore the causality behind each experimental choice, from initial ligand preparation to the intricacies of molecular dynamics, ensuring that each protocol is presented as a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently apply these powerful computational tools to their own research endeavors.
Chapter 1: Foundational Principles of the In Silico Drug Discovery Cascade
The in silico drug discovery process is a multi-stage funnel designed to progressively filter large virtual libraries of compounds down to a manageable number of high-potential candidates for synthesis and experimental validation.[5][6][7] This workflow is not merely a collection of disparate techniques but an integrated cascade where the output of one stage informs the input of the next.
The logical flow of this process, as applied to our target scaffold, is depicted below:
Caption: In Silico Drug Discovery Workflow for Novel Small Molecules.
Chapter 2: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a cornerstone of structure-based drug design, allowing us to visualize and quantify the interactions between our designed this compound derivatives and their biological target, such as PPARγ.
The Causality Behind the Protocol
The choice of a rigid receptor and a flexible ligand is a common and computationally efficient approach. This is based on the understanding that while the overall protein structure remains relatively stable, the ligand can adopt multiple conformations to fit into the binding pocket. The scoring function is a mathematical model that estimates the binding free energy of the protein-ligand complex. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[8][9][10][11]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein (e.g., PPARγ) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using a molecular modeling software like AutoDock Tools.
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and save the ligand in the PDBQT file format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the receptor. The size and center of the grid box are crucial for guiding the docking simulation.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file as input.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions of the top-ranked poses using a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer) to analyze hydrogen bonds, hydrophobic interactions, and other key binding features.
-
Chapter 3: ADMET Prediction - Profiling for Drug-likeness
A compound's efficacy is not solely determined by its binding affinity to the target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug.[12] In silico ADMET prediction allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, saving significant resources that would otherwise be spent on non-viable candidates.[12][13][14][15][16]
The Importance of Early ADMET Profiling
Poor ADMET properties are a major cause of late-stage drug failures. By predicting these properties computationally, we can prioritize derivatives of this compound that are more likely to be orally bioavailable, have good distribution to the target tissue, exhibit a stable metabolic profile, and have a low risk of toxicity.
Experimental Protocol: ADMET Prediction using SwissADME and pkCSM
This protocol utilizes two widely used and freely accessible web servers, SwissADME and pkCSM, to provide a comprehensive ADMET profile.[13][14][15][16]
-
Input Preparation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for each this compound derivative.
-
-
Using SwissADME:
-
Navigate to the SwissADME web server.
-
Paste the SMILES string(s) into the input box and run the prediction.
-
Analyze the output, which includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier penetration), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.
-
-
Using pkCSM:
-
Navigate to the pkCSM web server.
-
Submit the SMILES string(s) for prediction.
-
Examine the results, which provide a wide range of ADMET properties, including absorption (e.g., Caco-2 permeability), distribution (e.g., volume of distribution), metabolism (e.g., CYP enzyme inhibition), excretion (e.g., total clearance), and toxicity (e.g., AMES toxicity, hERG inhibition).
-
Data Presentation: ADMET Properties of Representative Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Water Solubility | GI Absorption | BBB Permeant | Lipinski's Rule Violations |
| Parent Scaffold | 242.26 | 3.5 | Poorly soluble | High | Yes | 0 |
| Derivative A (p-Cl) | 276.70 | 4.2 | Poorly soluble | High | Yes | 0 |
| Derivative B (m-NO2) | 287.25 | 3.4 | Moderately soluble | High | Yes | 0 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be generated using the described protocol.
Chapter 4: Advanced In Silico Techniques for Deeper Insights
While molecular docking and ADMET prediction provide a foundational understanding, more advanced computational methods can offer a more nuanced and dynamic picture of the behavior of our compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[17][18][19][20][21] By building a predictive QSAR model for our this compound derivatives, we can understand which structural features are most important for activity and predict the activity of yet-to-be-synthesized compounds.[17][18][19][20][21]
Caption: A typical workflow for developing a QSAR model.
Pharmacophore Modeling
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[22][23][24] Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based).[22][23][24] These models can then be used as 3D queries to screen large compound databases for novel scaffolds that match the required features.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex over time, allowing us to assess the stability of the binding pose predicted by molecular docking and to understand the subtle conformational changes that occur upon ligand binding.[25][26][27][28] This technique is computationally intensive but offers invaluable insights into the thermodynamics and kinetics of binding.
Chapter 5: Case Study - Targeting the PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are key regulators of lipid and glucose metabolism.[1][2][3][4] The activation of PPARs, particularly PPARγ, is a validated therapeutic strategy for type 2 diabetes.
Caption: Simplified PPAR signaling pathway activated by an agonist.
Our in silico workflow can be applied to design and prioritize this compound derivatives as potent and selective PPARγ agonists. Molecular docking would be used to predict their binding to the PPARγ ligand-binding domain, while ADMET predictions would ensure they possess favorable drug-like properties.
Conclusion: Integrating In Silico Predictions with Experimental Reality
It is imperative to recognize that in silico studies are predictive models, not experimental certainties. Their true power lies in their ability to guide and prioritize experimental work, making the drug discovery process more efficient and rational. The insights gained from the computational analyses described in this guide should be used to select a smaller, more promising set of this compound derivatives for chemical synthesis and subsequent in vitro and in vivo validation. The iterative cycle of computational design, experimental testing, and feedback into the models is the hallmark of a modern, successful drug discovery program.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. wjpps.com [wjpps.com]
- 13. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. neovarsity.org [neovarsity.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 21. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 28. Protein-Ligand Complex [mdtutorials.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Methyl-4-phenoxybenzoic Acid and Its Ester Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 2-methyl-4-phenoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Ullmann condensation, a reliable copper-catalyzed cross-coupling reaction for the formation of diaryl ethers.[1][2] We present a detailed, step-by-step protocol for this synthesis, including insights into the reaction mechanism, reagent selection, and process optimization. Furthermore, this guide outlines a standard protocol for the subsequent derivatization of the carboxylic acid group via Fischer esterification to yield its corresponding methyl ester.[3][4] Included are best practices for reaction setup, workup, purification, and analytical characterization of the products.
Introduction: Significance and Applications
This compound and its derivatives are important structural motifs found in a variety of biologically active molecules and advanced materials. The diaryl ether linkage is a key feature in many pharmaceuticals and agrochemicals. The ability to functionalize the benzoic acid moiety allows for the creation of diverse libraries of compounds for drug discovery and development, including the synthesis of esters, amides, and other derivatives with tailored properties.
Overview of Synthetic Strategy
The synthesis is approached in two main stages:
-
Core Synthesis: Formation of the this compound core structure via a copper-catalyzed Ullmann condensation. This reaction couples a phenol with an aryl halide.[1][5]
-
Derivative Synthesis: Conversion of the synthesized carboxylic acid into an ester derivative through Fischer esterification, an acid-catalyzed reaction with an alcohol.[3][6]
The overall workflow is depicted below.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic and robust method for forming C-O bonds between an aryl halide and an alcohol or phenol.[1][2] While traditional protocols required harsh conditions with stoichiometric copper, modern variations utilize soluble copper catalysts, often with ligands, allowing for milder reaction temperatures.[1][7]
Principle and Mechanism
The reaction proceeds through a copper-catalyzed nucleophilic aromatic substitution. While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves the following key steps.[7][8]
-
Formation of Copper(I) Phenoxide: The base (e.g., K₂CO₃) deprotonates the phenol, which then reacts with the Cu(I) salt to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (4-chloro-2-methylbenzoic acid) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product (this compound) and regenerate the active Cu(I) catalyst.
Figure 2: Simplified catalytic cycle for the Ullmann C-O coupling.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 5.00 g | 29.3 | Starting Material |
| Phenol | C₆H₆O | 94.11 | 3.31 g | 35.2 | Starting Material |
| Copper(I) Iodide | CuI | 190.45 | 0.28 g | 1.47 | Catalyst |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 8.09 g | 58.6 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Solvent |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - | Acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | Washing Agent |
Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-chloro-2-methylbenzoic acid (5.00 g, 29.3 mmol), phenol (3.31 g, 35.2 mmol), copper(I) iodide (0.28 g, 1.47 mmol), and potassium carbonate (8.09 g, 58.6 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup - Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into 200 mL of ice-cold water. Slowly acidify the aqueous mixture to pH 1-2 by adding 2M HCl with stirring. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals include aromatic protons from both rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
-
IR Spectroscopy: Characteristic peaks should be observed for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O-C ether stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₄H₁₂O₃, M.W. = 228.24 g/mol ) should be observed.
Part 2: Synthesis of Methyl 2-methyl-4-phenoxybenzoate via Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][6] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol (which also serves as the solvent) and/or by removing the water that is formed.[3][4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | C₁₄H₁₂O₃ | 228.24 | 2.00 g | 8.76 | Starting Material |
| Methanol | CH₃OH | 32.04 | 40 mL | - | Reagent/Solvent |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.5 mL | - | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | Extraction Solvent |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.00 g, 8.76 mmol) in methanol (40 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup - Concentration and Neutralization: After the reaction is complete, cool the flask in an ice bath and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. A significant portion of the methanol can be removed via rotary evaporation before neutralization.
-
Extraction: Extract the product with dichloromethane (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution. Purify the resulting crude ester by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-methyl-4-phenoxybenzoate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenol is corrosive and toxic; handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the reaction mixture.
-
DMF is a high-boiling solvent; ensure the reaction is properly set up for heating under reflux.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing a 2-Methyl-4-phenoxybenzoic Acid Scaffold
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Benzoic acid derivatives have long been recognized for their biological activities, serving as a foundational structure in medicinal chemistry.[1] This document provides a detailed guide for researchers on the utilization of 2-Methyl-4-phenoxybenzoic acid as a versatile starting material for the synthesis of potent antimicrobial compounds, with a specific focus on its conversion to thioureide derivatives. These derivatives have demonstrated significant efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3] We present a comprehensive, multi-step synthesis workflow, detailed experimental protocols, methods for antimicrobial evaluation, and an analysis of the structure-activity relationship (SAR) to guide future drug development efforts.
Scientific Rationale and Mechanistic Insights
The therapeutic potential of phenolic acids and their derivatives often stems from their ability to interfere with essential microbial processes.[4][5] While the precise mechanism for each new derivative must be empirically determined, the foundational this compound structure combines several features conducive to antimicrobial activity:
-
Lipophilicity: The phenoxy and methyl groups increase the molecule's lipophilicity, which is believed to facilitate its passage through the lipid-rich cell membranes of microorganisms.[4] Enhanced membrane penetration is a critical first step for intracellular drug action.
-
Membrane Destabilization: Like other phenolic acids, these compounds are hypothesized to disrupt the integrity of the bacterial cytoplasmic membrane.[5] This can lead to altered membrane potential, leakage of essential intracellular components (such as ions and metabolites), and ultimately, cell death.[4][5]
-
Carboxylic Acid Functionality: The carboxylic acid group is a key functional handle. It can participate in hydrogen bonding and, more importantly, allows for facile chemical modification to generate diverse libraries of compounds, such as esters, amides, and the thioureides discussed herein.[5] This derivatization is crucial for tuning the compound's biological activity, solubility, and pharmacokinetic profile.
The conversion to acylthioureas introduces a pharmacophore known for a wide range of biological activities. The N-arylcarbamothioyl moiety can significantly modulate the compound's antimicrobial spectrum and potency based on the electronic and steric properties of the substituents on the aromatic ring.[6]
Synthesis Pathway: A Three-Stage Approach
The synthesis of 2-((4-methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides is a robust three-stage process.[3][7] The initial step involves the activation of the carboxylic acid by converting it into a more reactive acid chloride. This intermediate is then transformed into a reactive isothiocyanate, which finally undergoes nucleophilic addition with various primary aromatic amines to yield the target thioureide derivatives.
Figure 1: General three-stage synthesis workflow for thioureide derivatives.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 2-(4-methylphenoxymethyl)benzoyl chloride
Rationale: The carboxylic acid of the starting material is not sufficiently electrophilic to react directly with the thiocyanate salt in the next stage. Conversion to the highly reactive acyl chloride is a standard and effective activation method. Thionyl chloride (SOCl₂) is a common reagent for this transformation; its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) or dissolve in an anhydrous solvent like toluene and add oxalyl chloride (2.0 eq).
-
Gently reflux the reaction mixture for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-(4-methylphenoxymethyl)benzoyl chloride is typically an oily residue and is used directly in the next stage without further purification.[3]
Protocol 2: Synthesis of 2-(4-methylphenoxymethyl)benzoyl isothiocyanate
Rationale: The acyl chloride is reacted with a thiocyanate salt (e.g., KSCN or NH₄SCN) in a nucleophilic acyl substitution reaction. The thiocyanate ion displaces the chloride, forming the key isothiocyanate intermediate. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
Materials:
-
Crude 2-(4-methylphenoxymethyl)benzoyl chloride (from Protocol 1)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN), dried
-
Anhydrous acetone or acetonitrile
-
Magnetic stirrer
Procedure:
-
Dissolve the crude benzoyl chloride from the previous step in anhydrous acetone.
-
Add finely ground and dried potassium thiocyanate (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The formation of a precipitate (KCl) is indicative of reaction progress.
-
The resulting solution containing 2-(4-methylphenoxymethyl)benzoyl isothiocyanate is not isolated and is used immediately in the next step.
Protocol 3: Synthesis of N-Aryl-2-(4-methylphenoxymethyl)benzamides (Thioureides)
Rationale: This is the final convergent step where the diversity of the compound library is generated. The nitrogen atom of a primary aromatic amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the target N,N'-disubstituted thiourea (thioureide) derivative.
Materials:
-
Isothiocyanate solution (from Protocol 2)
-
Various substituted primary aromatic amines (e.g., aniline, p-chloroaniline, p-toluidine) (1.0 eq)
-
Anhydrous acetone
-
Cold water
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol, Isopropanol)
Procedure:
-
To the stirred solution of the isothiocyanate from Protocol 2, add a solution of the desired primary aromatic amine (1.0 eq) dissolved in a minimal amount of anhydrous acetone.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into a beaker of cold water with stirring.
-
A solid precipitate of the crude thioureide product will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thioureide derivative.[7]
-
Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the structure and purity of the final compounds using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.[7]
Protocol for Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][2][7]
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Interpretation & Structure-Activity Relationship (SAR)
The antimicrobial activity of thioureides derived from 2-(4-methylphenoxymethyl)benzoic acid is highly dependent on the nature of the substituent on the phenyl ring attached to the thiourea nitrogen.[6] Below is a summary of representative MIC values from the literature.
| Compound Substituent (Ar in Ar-NH₂) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Unsubstituted (Phenyl) | >1000 | 250 | 62.5 | [1][2] |
| 4-Methyl | 125 | 125 | 31.2 | [6] |
| 4-Ethyl | 62.5 | 62.5 | 15.6 | [6] |
| 4-Chloro | 500 | 62.5 | 31.2 | [1][2] |
| 4-Iodo | 250 | 31.25 | 15.6 | [6] |
| 4-Nitro | >1000 | 31.25 | 62.5 | [6] |
Key Insights from SAR:
-
Gram-Positive vs. Gram-Negative: Halogen (Iodo) and nitro substituents appear to favor activity against Gram-negative bacteria like P. aeruginosa.[6]
-
Fungal Activity: The compounds generally exhibit strong antifungal activity, particularly against C. albicans.[1][2]
-
Electron-Donating Groups: Small electron-donating groups like methyl and ethyl at the 4-position enhance activity against Gram-positive bacteria and fungi compared to the unsubstituted analog.[6]
-
Specificity: The varied activity across different microbial species highlights the specific nature of the drug-target interactions, suggesting that these compounds are not simply general membrane disruptors but may have more specific intracellular targets.[1][3]
Conclusion
This compound is a highly tractable scaffold for the development of novel antimicrobial agents. The three-step synthesis to its thioureide derivatives is efficient and allows for the creation of a diverse chemical library by varying the aromatic amine in the final step. The resulting compounds have demonstrated a broad spectrum of activity, with specific derivatives showing high potency against clinically relevant bacterial and fungal pathogens. The structure-activity relationships elucidated here provide a clear rationale for the targeted design of next-generation analogs with improved efficacy and optimized pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: 2-Methyl-4-phenoxybenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-4-phenoxybenzoic acid in the synthesis of pharmaceutical intermediates. While not a widely documented precursor for a specific commercial drug, its chemical architecture—featuring a sterically hindered carboxylic acid and a stable phenoxy ether linkage—makes it a valuable building block for creating complex molecular scaffolds. This guide focuses on the foundational chemistry, potential synthetic transformations, and detailed protocols relevant to its use, emphasizing the rationale behind methodological choices to ensure reproducibility and success in a research and development setting.
Introduction and Significance
This compound is an aromatic carboxylic acid whose structure is of significant interest in medicinal chemistry. The diaryl ether motif (phenoxy group) is a common feature in numerous biologically active molecules, providing a balance of rigidity and conformational flexibility. The carboxylic acid function serves as a critical synthetic handle for elaboration into a variety of functional groups, most notably amides, esters, and ketones. The ortho-methyl group provides steric hindrance that can influence the reactivity of the adjacent carboxyl group and the overall conformation of the final molecule, a feature often exploited by medicinal chemists to fine-tune binding to biological targets.
This guide will first outline a robust method for the synthesis of this compound itself, followed by a detailed exploration of its primary application: the synthesis of amide derivatives, which are cornerstones of modern pharmaceutical compounds.
Physicochemical Properties and Characterization
Before use as an intermediate, ensuring the identity and purity of the starting material is critical. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 57830-13-4 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity (Typical) | ≥97% | [3] |
| Melting Point | 151-156 °C (for the related 2-methyl-4-nitrobenzoic acid) | [4] |
Note: Specific properties like melting point may vary slightly based on purity and crystalline form. Researchers should always characterize their starting material using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Synthesis of the Core Intermediate: this compound
The most common and effective method for creating the diaryl ether bond in this class of molecules is the Ullmann condensation.[5][6] This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol.[7][8]
Mechanistic Principle: The Ullmann Condensation
The Ullmann reaction involves the copper-promoted conversion of an aryl halide to an aryl ether.[5] The reaction typically requires a copper catalyst (often Cu(I) salts), a base, and a high-boiling polar solvent. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes a reaction with the aryl halide.[9] Modern improvements to this classic reaction have introduced ligands that facilitate the coupling at lower temperatures.
Protocol: Synthesis via Ullmann Condensation
Objective: To synthesize this compound from 2-methyl-4-bromobenzoic acid and phenol.
Materials & Reagents:
-
2-Methyl-4-bromobenzoic acid (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: To a dry three-neck flask under an inert atmosphere, add 2-methyl-4-bromobenzoic acid, phenol, potassium carbonate, and copper(I) iodide.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The color will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing 1 M HCl. This step neutralizes the excess base and protonates the product's carboxylic acid group, causing it to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Application in Amide Synthesis: A Core Pharmaceutical Transformation
The carboxylic acid group of this compound is an ideal handle for forming amide bonds, a linkage present in a vast number of pharmaceuticals. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Mechanistic Principle: Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires very high temperatures. Therefore, the carboxylic acid must first be converted into a more reactive electrophile. Common methods include:
-
Conversion to Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Use of Coupling Reagents: Employing carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., HATU, HBTU). These reagents generate a highly reactive activated ester in situ.
// Nodes Start [label="this compound\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingAgent [label="Coupling Agent\n(e.g., HATU, EDC)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Non-nucleophilic Base\n(e.g., DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated [label="Activated Intermediate\n(Highly Electrophilic)", style="dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary or Secondary Amine\n(R'-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Amide Product\n(R-CONHR')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Activated [label="Activation"]; CouplingAgent -> Activated; Base -> Activated [style=dashed]; Amine -> Product [label="Nucleophilic Attack"]; Activated -> Product; } endsubdot Caption: Generalized workflow for amide bond formation.
Protocol: Amide Synthesis using HATU Coupling
Objective: To synthesize an N-substituted amide from this compound and a representative amine (e.g., benzylamine).
Materials & Reagents:
-
This compound (1.0 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
Benzylamine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Reagent Addition: Add HATU to the solution and stir for 5 minutes.
-
Causality Note: HATU is a highly efficient, modern coupling reagent that rapidly forms an activated O-acylisourea intermediate, minimizing side reactions and racemization in chiral substrates.
-
-
Base and Amine: Add DIPEA, followed by the dropwise addition of benzylamine.
-
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to maintain a basic pH to deprotonate the amine's ammonium salt (formed upon reaction) and facilitate the reaction without competing as a nucleophile itself.
-
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate.
-
Washing: Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity product.
Conclusion
This compound represents a structurally interesting and synthetically versatile building block for pharmaceutical research. While its direct application as an intermediate in large-scale drug manufacturing is not prominently documented, its utility is clear from a chemical standpoint. The protocols detailed in this guide for its synthesis via Ullmann condensation and its subsequent conversion to amides via HATU coupling provide a reliable and well-rationalized foundation for researchers to incorporate this scaffold into novel drug discovery programs. The principles of activation and coupling described herein are fundamental to medicinal chemistry and can be readily adapted for the synthesis of a diverse library of potential therapeutic agents.
References
- 1. This compound | 57830-13-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Intramolecular Ullmann Condensation of 2-Phenoxybenzoic Acids
Introduction: The Strategic Cyclization of 2-Phenoxybenzoic Acids
The Ullmann reaction, a cornerstone of cross-coupling chemistry for over a century, represents one of the earliest examples of transition metal-catalyzed bond formation.[1] Initially developed for the synthesis of symmetric biaryls (the "classic" Ullmann reaction), its scope was quickly expanded to include the formation of carbon-heteroatom bonds, a transformation now widely known as the Ullmann condensation or Ullmann-type reaction.[2][3][4] This copper-catalyzed nucleophilic aromatic substitution is pivotal for constructing aryl ethers, amines, and thioethers, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[5]
This guide focuses on a specific and powerful application: the intramolecular Ullmann C-O coupling of 2-phenoxybenzoic acids. This reaction serves as an elegant and efficient method for synthesizing dibenzo[b,d]pyran-6-ones, a core scaffold found in numerous biologically active natural products and pharmacologically relevant molecules.[5][6] While traditional Ullmann conditions were notoriously harsh, requiring stoichiometric copper and temperatures often exceeding 200°C, modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions with catalytic amounts of copper, enhancing the reaction's functional group tolerance and overall utility.[1][3][4]
Mechanistic Insights: The Copper-Catalyzed Catalytic Cycle
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. While the precise mechanism of the Ullmann reaction has been a subject of extensive study, a generally accepted catalytic cycle for the C-O coupling is illustrated below. The active catalytic species is widely considered to be a Copper(I) complex.[4][7]
The cycle is believed to proceed through the following key steps:
-
Base-mediated Deprotonation: An inorganic base deprotonates the carboxylic acid of the 2-phenoxybenzoic acid substrate.
-
Ligand Exchange/Coordination: The resulting carboxylate displaces a ligand on the Cu(I) center. The phenoxy oxygen also coordinates to the copper, forming a chelated intermediate that positions the reacting moieties in close proximity.
-
Oxidative Addition/Reductive Elimination: This is the critical C-O bond-forming step. While debated, a plausible pathway involves an intramolecular oxidative addition of the phenolic C-O bond to the copper center, potentially forming a transient Cu(III) intermediate, which then undergoes reductive elimination.[2][3] This step forms the dibenzo[b,d]pyran-6-one product and regenerates a Cu(I) species.
-
Catalyst Regeneration: The Cu(I) catalyst, now free from the product, can re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the intramolecular Ullmann condensation.
Experimental Design: Rationale for Key Parameters
The success of the Ullmann condensation hinges on the careful selection of several key parameters. The rationale behind each choice is critical for adapting the protocol to different substrates.
-
Copper Source: While metallic copper powder was used historically, modern protocols favor well-defined copper salts. Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are excellent choices as they introduce the active Cu(I) oxidation state directly.[7] Copper(II) salts or copper(0) can also be used, as the active Cu(I) species is often generated in situ.[4] The purity of the copper source is paramount; older, potentially oxidized salts can lead to diminished reactivity.
-
Ligand: The introduction of ligands revolutionized the Ullmann reaction. Ligands stabilize the copper catalyst, prevent its aggregation and precipitation, and facilitate the key bond-forming steps, thereby allowing for lower reaction temperatures and catalyst loadings.[1][4] For C-O coupling reactions, common and effective ligand classes include:
-
Base: The base is essential for deprotonating the carboxylic acid, which is a prerequisite for coordination to the copper center. The choice of base can significantly impact yield, with common options being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][9] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but K₂CO₃ is a more cost-effective alternative that is sufficient for many substrates.
-
Solvent: Traditional Ullmann reactions require high-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene to achieve the necessary high temperatures.[3] With modern ligand systems, solvents like dioxane, toluene, or DMSO are often suitable and operate at more moderate temperatures (90-120°C).[7] The solvent must be anhydrous, as water can lead to catalyst deactivation and protodehalogenation side reactions.[7]
-
Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This prevents the oxidation of the active Cu(I) catalyst to the less reactive Cu(II) state, ensuring catalyst longevity and reproducibility.[7]
Detailed Experimental Protocol
This protocol provides a general method for the intramolecular cyclization of a generic 2-phenoxybenzoic acid.
Materials and Reagents
-
Substrate: 2-Phenoxybenzoic acid
-
Catalyst: Copper(I) Iodide (CuI, 99.9% or higher)
-
Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Solvent: Anhydrous Dioxane or Toluene
-
Equipment: Oven-dried round-bottom flask or reaction tube, magnetic stir bar, reflux condenser, inert gas line (N₂ or Ar), heating mantle or oil bath, standard glassware for workup, silica gel for column chromatography.
Reagent Quantities (Example Scale)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| 2-Phenoxybenzoic Acid | 214.22 | 1.0 | 214 | 1.0 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 0.2 | 36 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 | 2.0 |
| Anhydrous Dioxane | - | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction flask containing a magnetic stir bar, add the 2-phenoxybenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).[7]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the anhydrous dioxane (or other chosen solvent) via syringe.
-
Heating: Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 100-120°C). Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate (20 mL) and filter through a pad of celite to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Acidify the mixture by washing with 1M HCl (2 x 15 mL) to remove any basic residues. Then, wash with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure dibenzo[b,d]pyran-6-one.
Experimental Workflow Diagram
Caption: General experimental workflow for the Ullmann cyclization.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Copper source is old or oxidized. | Use a fresh, high-purity Cu(I) salt. Ensure proper inert atmosphere technique.[7][9] |
| Inappropriate Ligand/Base: The chosen combination is not optimal for the specific substrate. | Screen a small panel of different ligands (e.g., N,N-dimethylglycine) and bases (e.g., Cs₂CO₃, K₃PO₄).[7] | |
| Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | Incrementally increase the reaction temperature in 10°C steps. Note that ligand-accelerated protocols still require heat.[7] | |
| Presence of Water: Moisture is deactivating the catalyst or hydrolyzing intermediates. | Use rigorously dried, anhydrous solvents and reagents. Ensure all glassware is oven-dried immediately before use.[7] | |
| Formation of Side Products (e.g., Decarboxylation) | Reaction Temperature Too High: The substrate is decomposing under the thermal conditions. | Lower the reaction temperature. If a higher temperature is needed for conversion, consider a more active ligand/base system. |
| Reaction Stalls or is Sluggish | Poor Solubility: Reagents are not sufficiently dissolved in the chosen solvent. | Consider a more polar solvent like DMF or NMP, ensuring it is anhydrous. |
| Catalyst Decomposition: The ligand may not be robust enough to stabilize the catalyst for the required reaction time. | Switch to a more robust ligand, such as a phenanthroline derivative. Ensure the inert atmosphere is maintained throughout the reaction. |
Safety Precautions
-
Chemical Handling: Copper salts are toxic if ingested and can be irritating. Handle them in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many solvents used (Dioxane, Toluene, DMF) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use. Handle them exclusively within a fume hood.
-
Pressurization: Heating sealed reaction vessels can lead to a dangerous buildup of pressure. If using a sealed tube, ensure it is appropriately rated for the temperature and that a blast shield is in place. For reactions at reflux, ensure the system is open to the inert gas line (e.g., via a bubbler) to prevent pressure buildup.
-
General: Always follow standard laboratory safety procedures.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Characterization of 2-Methyl-4-phenoxybenzoic Acid
These comprehensive application notes provide detailed methodologies for the analytical characterization of 2-Methyl-4-phenoxybenzoic acid, a molecule of interest in pharmaceutical and chemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of analytical methods. These parameters influence sample preparation, chromatographic separation, and detection.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| Predicted pKa | 4.06 ± 0.25 | [1] |
| CAS Number | 57830-13-4 | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC with UV detection is a primary technique for assessing the purity and quantifying this compound. The acidic nature of the carboxylic acid group necessitates a mobile phase with a pH below the pKa of the analyte to ensure it is in its neutral, protonated form for optimal retention and peak shape on a C18 or C8 stationary phase.[2]
HPLC Method Protocol
This protocol is a starting point and may require optimization based on the specific HPLC system and column used.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for aromatic carboxylic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) | Acidified mobile phase ensures the analyte is in its non-ionized form, leading to better peak shape and retention.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Program | Time (min) / %B: 0/40, 15/80, 20/80, 22/40, 25/40 | A gradient elution is recommended to separate the main analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides stable retention times and improved peak symmetry. |
| Detection Wavelength | 230 nm | Based on the UV absorbance of the phenoxybenzoic acid chromophore.[4] |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration within the linear range of the method.
System Suitability:
Before sample analysis, the chromatographic system should meet the following criteria:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Theoretical Plates: ≥ 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. For non-volatile acidic compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance. Methylation of the carboxylic acid group is a common and effective derivatization strategy.[5]
GC-MS Derivatization and Analysis Protocol
Derivatization to Methyl Ester:
A common derivatizing agent is (Trimethylsilyl)diazomethane (TMS-diazomethane) or by using a reagent like BF₃-Methanol.
Using BF₃-Methanol (Example Protocol):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of BF₃-Methanol (14% in methanol).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative to a new vial for GC-MS analysis.
GC-MS Conditions:
| Parameter | Recommended Conditions | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Injector Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace impurity analysis. |
| Oven Temperature Program | 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min) | A typical temperature program for the elution of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas compatible with mass spectrometry. |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-500 | A wide mass range to capture the molecular ion and fragment ions of the derivatized analyte and potential impurities. |
GC-MS Workflow with Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary methods for confirming the chemical structure.
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm).
-
Methyl Protons: A singlet corresponding to the methyl group (typically δ 2.0-2.5 ppm).
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-180 ppm).
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm).
-
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation for FTIR:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group. |
| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretching. |
| C-H (Methyl) | 2975-2850 | Aliphatic C-H stretching. |
| C=O (Carboxylic Acid) | 1720-1680 | Carbonyl stretching. |
| C=C (Aromatic) | 1600-1450 | Aromatic ring stretching. |
| C-O (Ether) | 1260-1000 | Aryl-alkyl ether C-O stretching. |
Conclusion
The analytical methods described provide a comprehensive framework for the characterization of this compound. The HPLC method is suitable for routine purity testing and quantification, while the GC-MS method, following derivatization, is ideal for identifying and characterizing potential impurities. Spectroscopic techniques such as NMR and FTIR are indispensable for unambiguous structural confirmation. Adherence to these protocols, with appropriate validation, will ensure the generation of high-quality, reliable data for research and development activities.
References
A Robust, Validated RP-HPLC Method for the Quantification and Purity Assessment of 2-Methyl-4-phenoxybenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a specific, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-4-phenoxybenzoic acid. This compound and its analogues are significant in the synthesis of pharmaceuticals and advanced materials.[1][2] The developed method is suitable for the determination of drug substance purity, quantification in various matrices, and for use in quality control (QC) laboratories. The protocol employs a standard C18 stationary phase with a UV detector, ensuring accessibility and reproducibility. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's mechanics, ensuring its reliability and facilitating troubleshooting.
Scientific Principles and Method Rationale
The chemical structure of this compound, featuring two aromatic rings and a carboxylic acid functional group, makes it an ideal candidate for reversed-phase chromatography.
-
Choice of RP-HPLC: Reversed-phase HPLC is the predominant separation technique in the pharmaceutical industry due to its versatility and applicability to a wide range of molecules, from polar to nonpolar.[3][4] The hydrophobic nature of the phenoxy and methyl-substituted benzene rings allows for strong retention on a nonpolar stationary phase like C18.
-
Mobile Phase Selection and pH Control: The presence of a carboxylic acid group (pKa typically ~4-5) necessitates careful pH control of the mobile phase. Operating at a pH well below the pKa ensures that the analyte is in its protonated, non-ionized form. This is critical for several reasons:
-
Improved Retention: The neutral form is more hydrophobic and interacts more strongly with the C18 stationary phase, allowing for better chromatographic control.
-
Enhanced Peak Shape: It prevents the formation of analyte anions, which can lead to peak tailing and poor chromatographic performance.
-
Reproducibility: Consistent retention times are achieved by eliminating shifts in ionization equilibrium. This method incorporates phosphoric acid to maintain a mobile phase pH of approximately 2.5-3.0, effectively suppressing the ionization of the carboxylic acid.[5][6]
-
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. A gradient elution is employed to ensure efficient elution of the main analyte while also separating it from potential earlier or later eluting impurities.
-
Detection: The conjugated aromatic system of this compound results in strong UV absorbance. A detection wavelength of 230 nm is selected to provide high sensitivity for the analyte and its potential aromatic impurities.
Experimental Protocol
This protocol provides a self-validating system through the inclusion of rigorous system suitability tests, ensuring the reliability of every analytical run.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector. (e.g., Agilent 1260 Infinity II or equivalent).
-
Data Acquisition: Chromatography data station (e.g., Agilent ChemStation or equivalent).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Phenomenex Luna, or equivalent).
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), ACS Grade (~85%)
-
-
Standard: this compound Reference Standard (>99% purity).
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-15 min: 40% B to 80% B15-17 min: 80% B17.1-20 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh an amount of the test sample equivalent to ~25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to ambient temperature and dilute to volume with the diluent.
-
Prepare a working sample solution (e.g., 0.1 mg/mL) by diluting this stock solution appropriately with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical process, from initial setup to final data evaluation.
Caption: Experimental workflow for HPLC analysis.
System Suitability and Method Validation
To ensure the method is fit for its intended purpose, a series of system suitability and validation tests must be performed according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][7][8]
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution (0.1 mg/mL) five times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.9 ≤ T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the autosampler and detector. |
Method Validation Parameters
A well-developed HPLC method ensures reliable and reproducible results, which is critical for the quality and safety of pharmaceutical products.[9] The following parameters should be assessed.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to separate the analyte from impurities and degradants. | Peak purity index > 0.995; baseline resolution between adjacent peaks. |
| Linearity | Proportionality of detector response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 0.01-0.2 mg/mL). |
| Accuracy | Closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | Repeatability and intermediate precision of the method. | % RSD ≤ 2.0% for multiple preparations and injections. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C). | System suitability parameters remain within limits. |
Conclusion
The RP-HPLC method described herein is demonstrated to be robust, specific, and reliable for the quantitative analysis and impurity profiling of this compound. The detailed protocol, grounded in established chromatographic principles, provides researchers and quality control analysts with a powerful tool for assessing the quality of this important chemical entity. The inclusion of comprehensive system suitability and method validation frameworks ensures that the data generated is accurate and compliant with stringent regulatory expectations.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. veeprho.com [veeprho.com]
- 5. tandfonline.com [tandfonline.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Thioureides from 2-Methyl-4-phenoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a detailed, research-grade guide for the synthesis of novel thioureide derivatives starting from 2-Methyl-4-phenoxybenzoic acid. This document is intended to equip researchers in medicinal chemistry and drug development with the necessary protocols and theoretical understanding to successfully synthesize and explore this promising class of compounds.
Introduction: The Therapeutic Potential of Thioureides
Thiourea and its derivatives have emerged as a significant focal point in organic synthesis and medicinal chemistry.[1] These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The N-acylthiourea moiety, in particular, is a key pharmacophore in numerous biologically active molecules. The synthesis of novel thioureides, such as those derived from this compound, offers a promising avenue for the discovery of new therapeutic agents with potentially enhanced efficacy and selectivity.[3][5] This guide will detail a robust and reproducible synthetic route to these compounds, starting from the readily accessible this compound.
Chemicals and Materials
| Compound/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | See PubChem CID: 57830-13-4 for properties.[6][7] |
| Thionyl chloride (SOCl₂) | Reagent Grade | Standard Chemical Supplier | Use in a well-ventilated fume hood. |
| Ammonium thiocyanate (NH₄SCN) | ≥98% | Standard Chemical Supplier | Keep dry, as it is hygroscopic. |
| Anhydrous Acetone | ACS Grade | Standard Chemical Supplier | Ensure dryness for optimal reaction. |
| Substituted Anilines | Various | Standard Chemical Supplier | Purity should be ≥98%. |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | |
| Hexane | ACS Grade | Standard Chemical Supplier | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Chemical Supplier |
Synthetic Strategy: A Two-Step Approach
The synthesis of thioureides from this compound is efficiently achieved through a two-step process. The first step involves the conversion of the carboxylic acid to the corresponding acyl isothiocyanate. This is a critical intermediate that is then reacted with a primary amine in the second step to yield the final thioureide product.
Overall Reaction Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | 57830-13-4 [chemicalbook.com]
Application Notes and Protocols for the Formation of Metal Complexes with 2-Methyl-4-phenoxybenzoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes incorporating the ligand 2-Methyl-4-phenoxybenzoic acid. This document is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a deep understanding of the experimental design.
Introduction: The Potential of this compound in Coordination Chemistry
This compound is an aromatic carboxylic acid with a unique structural motif, combining a substituted benzoic acid with a phenoxy group. The presence of the carboxylate functional group provides a primary site for coordination with metal ions, acting as a versatile ligand.[1][2][3] The overall structure of the ligand, including the steric and electronic effects of the methyl and phenoxy substituents, is anticipated to influence the geometry, stability, and reactivity of the resulting metal complexes.
The formation of metal complexes with organic ligands is a cornerstone of coordination chemistry, leading to novel materials with diverse applications in catalysis, materials science, and medicine.[4][5] Metal complexes of substituted benzoic acids, for instance, have demonstrated significant potential as antimicrobial and antioxidant agents.[6][7][8] Given these precedents, the exploration of metal complexes with this compound is a promising avenue for the development of new functional molecules.
This guide will provide a foundational framework for the synthesis and characterization of such complexes, drawing upon established principles of coordination chemistry and methodologies reported for analogous systems.
Part 1: Ligand Properties and Handling
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [9] |
| Molecular Weight | 228.24 g/mol | [9] |
| Appearance | White to slightly yellow crystalline powder | [10] |
| Melting Point | 163-165 °C | [10] |
| IUPAC Name | This compound | [9] |
Handling and Storage:
This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin irritant.[9] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Part 2: General Protocols for Metal Complex Synthesis
The following protocols are proposed based on established methods for the synthesis of metal-carboxylate complexes.[6][8][11][12] The choice of metal salt and solvent may be varied to optimize the reaction for specific target complexes.
Protocol 1: Synthesis of a Generic Transition Metal(II) Complex
This protocol describes a general method for the synthesis of a transition metal(II) complex of this compound in a 1:2 metal-to-ligand ratio.
Materials:
-
This compound
-
A hydrated transition metal(II) salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) sulfate hexahydrate, Copper(II) acetate monohydrate, Zinc(II) chloride)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Acetonitrile or Methanol for recrystallization
Procedure:
-
Ligand Solution Preparation: Dissolve 0.01 mol of this compound in 50 mL of an ethanol:water (1:1) solvent mixture in a round-bottom flask. Gentle heating and stirring may be required to achieve complete dissolution.
-
pH Adjustment: To deprotonate the carboxylic acid and facilitate coordination, slowly add a dilute aqueous solution of sodium bicarbonate pinch by pinch to the ligand solution until the pH becomes slightly alkaline (pH 7.5-8.0). This is a crucial step as the carboxylate anion is a much more effective ligand than the protonated carboxylic acid.[11]
-
Metal Salt Addition: In a separate beaker, dissolve 0.005 mol of the chosen hydrated transition metal(II) salt in a minimal amount of deionized water.
-
Reaction: While stirring the ligand solution, add the metal salt solution dropwise. A color change or the formation of a precipitate is often indicative of complex formation.[11]
-
Reaction Conditions: Continuously stir the reaction mixture at a slightly elevated temperature (50-60 °C) for 1-3 hours to ensure the reaction goes to completion.[6][11]
-
Isolation: After the reaction period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Washing and Drying: Wash the collected solid with small portions of cold deionized water and then ethanol to remove any unreacted starting materials. Dry the product in a desiccator over a suitable drying agent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or acetonitrile, to obtain crystalline material of high purity.[11]
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of metal complexes with this compound.
Part 3: Characterization of the Metal Complexes
A suite of analytical techniques is essential to confirm the formation of the desired metal complex and to elucidate its structure and properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate group to the metal ion.
-
Principle: The vibrational frequencies of functional groups are sensitive to their chemical environment. Coordination of the carboxylate group to a metal ion will alter the stretching frequencies of the C=O and C-O bonds.
-
Expected Observations:
-
The spectrum of the free ligand (this compound) will show a characteristic broad O-H stretch from the carboxylic acid and a strong C=O stretch.
-
Upon complexation, the broad O-H band should disappear, and the C=O stretching frequency will shift, often splitting into two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode (monodentate, bidentate, or bridging).[6]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal center, particularly for transition metal complexes with d-electrons.
-
Principle: The absorption of UV and visible light by a molecule promotes electrons from lower to higher energy orbitals. For transition metal complexes, d-d electronic transitions are often observed in the visible region, and their energies are dependent on the ligand field environment.
-
Application: The position and intensity of absorption bands in the UV-Vis spectrum can help to infer the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion in the complex.[7]
Molar Conductivity Measurements
Molar conductivity measurements are used to determine whether the complex is an electrolyte or a non-electrolyte in a given solvent.
-
Principle: The ability of a solution to conduct electricity is dependent on the presence of mobile ions.
-
Procedure: A solution of the complex of a known concentration (e.g., 10⁻³ M) is prepared in a suitable solvent (e.g., DMF or DMSO), and its conductivity is measured.
-
Interpretation: Low molar conductivity values are indicative of a non-electrolyte, suggesting that the ligands are all coordinated to the metal center and there are no counter-ions present outside the coordination sphere.[6]
Elemental Analysis (C, H, N)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complex.
-
Principle: The sample is combusted, and the resulting gases are analyzed to determine the elemental composition.
-
Application: The experimentally determined percentages are compared with the calculated values for the proposed molecular formula of the complex. A close agreement between the experimental and calculated values supports the proposed stoichiometry of the complex.[6]
Hypothetical Characterization Data Summary:
| Technique | Free Ligand | Hypothetical Metal Complex | Interpretation |
| FT-IR (cm⁻¹) | ν(O-H) ~3000 (broad), ν(C=O) ~1700 | Disappearance of ν(O-H), νₐₛ(COO⁻) ~1600, νₛ(COO⁻) ~1400 | Confirmation of carboxylate coordination to the metal center.[6] |
| UV-Vis (nm) | Absorption bands in the UV region | New absorption bands in the visible region (for d-block metals) | Indication of d-d electronic transitions and coordination geometry.[7] |
| Molar Conductivity (Ω⁻¹ cm² mol⁻¹ in DMF) | N/A | < 20 | Suggests a non-electrolytic nature. |
| Elemental Analysis (%) | C, H, O calculated for C₁₄H₁₂O₃ | C, H, O, M calculated for proposed formula (e.g., M(C₁₄H₁₁O₃)₂) | Confirmation of the proposed stoichiometry.[6] |
Part 4: Potential Applications and Future Directions
While the specific applications of this compound metal complexes are yet to be explored, insights can be drawn from related compounds.
-
Antimicrobial Agents: Many metal complexes of carboxylate-containing ligands exhibit enhanced antimicrobial activity compared to the free ligands.[6][8] The synthesized complexes could be screened against various bacterial and fungal strains to assess their potential as therapeutic agents.
-
Catalysis: The metal centers in these complexes could serve as active sites for various catalytic transformations. The specific steric and electronic environment provided by the this compound ligand could influence the catalytic activity and selectivity.
-
Materials Science: The ability of carboxylate ligands to bridge multiple metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs).[12] These materials have potential applications in gas storage, separation, and sensing.
Future research should focus on the synthesis of a variety of metal complexes with this compound and a thorough investigation of their structural, spectroscopic, and functional properties. Single-crystal X-ray diffraction studies would be invaluable for definitively determining the coordination geometry and packing in the solid state.
Diagram of Ligand Coordination Modes:
Caption: Common coordination modes of carboxylate ligands with metal centers (M). R represents the organic backbone of the ligand.
References
- 1. Methyl 4-phenoxybenzoate | C14H12O3 | CID 607605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 3. Interaction of metal ions with carboxylic and carboxamide groups in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal Complexes as Promising Agents for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theaic.org [theaic.org]
- 7. Synthesis and Characterization of Transition Metal Complexes of Para-Aminosalicylic Acid with Evaluation of their Antioxidant Activities – Oriental Journal of Chemistry [orientjchem.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-PHENOXYBENZOIC ACID | 2215-77-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Synthesized Compounds
Introduction
The escalating crisis of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery and development of new antimicrobial agents. A critical phase in this pipeline is the initial in vitro evaluation of synthesized compounds to determine their spectrum of activity, potency, and mechanism of action (bacteriostatic vs. bactericidal). This guide provides a comprehensive overview and detailed protocols for the foundational assays used in antimicrobial susceptibility testing (AST).
As a self-validating system, these protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Adherence to these standardized methods is paramount for generating reproducible and comparable data, which is the bedrock of trustworthy drug development.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each experimental step.
Part 1: Foundational Principles of Antimicrobial Susceptibility Testing
The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism.[6] This is most commonly quantified by the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7][8] The MIC is a fundamental parameter for assessing a compound's potency.
The Importance of Standardization
Reproducibility in AST is only achievable through strict control of experimental variables. Any deviation can significantly alter the outcome.[9]
-
Growth Medium: The choice of medium is critical. Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the gold standards for testing most non-fastidious aerobic and facultative anaerobic bacteria.[10][11] This is because they have a defined chemical composition, do not contain inhibitors that could interfere with the tested compounds (e.g., are low in sulfonamide inhibitors), and support the growth of most common pathogens.[11]
-
Bacterial Inoculum: The starting density of the bacterial culture must be precisely controlled. The 0.5 McFarland turbidity standard is universally used to standardize the inoculum to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10][12] An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while an overly dilute inoculum can result in falsely low MICs.
-
Incubation Conditions: Standardized temperature (typically 35-37°C) and duration (16-24 hours) ensure that the bacteria are in a logarithmic phase of growth, where they are most susceptible to antimicrobial agents.[12][13]
The overall workflow for screening a new compound begins with determining its basic inhibitory capacity and progresses to more complex assays to understand its functional effects.
Caption: General workflow for in-vitro antimicrobial compound evaluation.
Part 2: Core Protocols for Potency and Efficacy Testing
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of a compound in a quantitative manner.[7] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[14][15]
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. goums.ac.ir [goums.ac.ir]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-phenoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-4-phenoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the prevalent Ullmann condensation reaction. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ultimately improve your yield and purity.
Overview of the Synthesis: The Ullmann Condensation
The formation of the diaryl ether bond in this compound is most commonly achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This reaction involves the coupling of an aryl halide (typically 2-methyl-4-bromobenzoic acid or its corresponding ester) with a phenol in the presence of a copper catalyst and a base.
While the classic Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols have introduced catalytic systems that allow for milder conditions and broader substrate scope.[3][4] However, the reaction remains sensitive to several parameters, making it a frequent subject of troubleshooting.
General Reaction Scheme
Caption: Ullmann condensation for this compound synthesis.
Troubleshooting Guide
This section addresses the most common failures and suboptimal results encountered during the synthesis.
Q1: My reaction shows very low or no conversion. What are the likely causes?
This is the most frequent issue and can be traced back to several key factors. A systematic check is the best approach.
-
Cause 1: Inactive Catalyst: The active species in the Ullmann reaction is Cu(I). If you are using a Cu(I) salt like CuI or CuBr, it can oxidize to the inactive Cu(II) state upon exposure to air. If using copper metal, an oxide layer on the surface will prevent it from participating in the reaction.
-
Solution: Purchase high-purity Cu(I) salts and handle them quickly, minimizing exposure to air. If using copper powder, consider pre-activation by washing with a dilute acid (e.g., 2% HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.
-
-
Cause 2: Inappropriate Base: The base is critical for deprotonating the phenol to form the active nucleophile (phenoxide). The choice of base can dramatically affect the yield.
-
Solution: Cesium carbonate (Cs₂CO₃) is often the most effective base for this reaction.[3] Its high solubility in organic solvents and the weakly-coordinated nature of the cesium cation prevent tight ion-pairing with the phenoxide, increasing its nucleophilicity. If Cs₂CO₃ is not available, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, but may require higher temperatures or longer reaction times. Ensure the base is finely powdered and anhydrous.
-
-
Cause 3: Presence of Water: Water will compete with the phenol for reaction with the base and can hydrolyze the starting aryl halide under the reaction conditions, leading to byproducts and reduced yield.
-
Solution: Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent or passing through a column of activated alumina). Dry your starting materials and base in a vacuum oven before use.
-
-
Cause 4: Lack of an Inert Atmosphere: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state, effectively halting the catalytic cycle.
-
Solution: The reaction vessel must be thoroughly purged of air. This is typically done by evacuating the flask under vacuum and back-filling with an inert gas like Argon or Nitrogen. Repeat this cycle at least three times before adding the solvent and reagents. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Troubleshooting Workflow: Low Conversion
Caption: Systematic workflow for troubleshooting low-yield reactions.
Q2: The reaction is slow and stalls before completion. What should I do?
-
Cause 1: Poor Solubility: If the reactants, particularly the salt formed from the base and the benzoic acid moiety, are not fully dissolved, the reaction will be a heterogeneous mixture with slow kinetics.
-
Solution: While toluene is a common solvent, more polar, high-boiling aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) can improve solubility and accelerate the reaction.[1] Be aware that these solvents are harder to remove during workup.
-
-
Cause 2: Catalyst Deactivation: Over the course of a long reaction, the catalyst may slowly deactivate.
-
Solution: In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction. However, this is often a sign that other parameters (like the inert atmosphere) are not optimal.
-
Q3: I am observing significant amounts of a homocoupled biaryl byproduct. How can I prevent this?
-
Cause: High Temperature / No Ligand: The formation of symmetric biaryls is a competing pathway in Ullmann reactions, often favored at very high temperatures.[2]
-
Solution 1: Temperature Optimization: Systematically lower the reaction temperature in 10 °C increments. While this may slow the desired reaction, it will often suppress the side reaction to a greater extent.
-
Solution 2: Use of a Ligand: Modern Ullmann protocols often employ a ligand to stabilize the copper catalyst, promote reductive elimination of the desired C-O bond, and suppress side reactions. Common ligands include diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline). Introducing a ligand (typically 10-20 mol %) can significantly improve selectivity even at lower temperatures.
-
Q4: How do I effectively purify the final product, this compound?
-
Challenge: The main purification challenge is removing the unreacted phenol and residual copper catalyst.
-
Step 1: Quenching and Copper Removal: After cooling the reaction, quench it with aqueous acid (e.g., 1M HCl) until the pH is ~1-2. This protonates the product, making it insoluble in the aqueous layer. To remove the copper catalyst, which can complicate extractions, you can add an aqueous solution of ammonium chloride or ammonia and stir vigorously. The ammonia will complex with the copper, drawing it into the aqueous phase.
-
Step 2: Acid-Base Extraction: Extract the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. To separate the acidic product from any neutral impurities (like unreacted aryl halide if an ester was used), you can perform an acid-base extraction. Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your desired product will move into the aqueous layer as its carboxylate salt. Discard the organic layer.
-
Step 3: Precipitation and Isolation: Cool the basic aqueous layer in an ice bath and slowly re-acidify with concentrated HCl until the pH is ~1-2. The purified this compound will precipitate as a solid.
-
Step 4: Final Purification: Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is highly effective.
-
Frequently Asked Questions (FAQs)
Q: Should I use 2-methyl-4-bromobenzoic acid or its methyl ester as the starting material?
Using the methyl ester (e.g., methyl 2-methyl-4-bromobenzoate) is often advantageous. The free carboxylic acid can react with the base, potentially complicating the reaction by creating a heterogeneous mixture.[5][6] If you use the ester, a final hydrolysis step (e.g., with NaOH or KOH in methanol/water) will be required after the coupling reaction to obtain the desired carboxylic acid.
Q: What is the catalytic cycle for the Ullmann condensation?
The precise mechanism is still debated, but a widely accepted cycle involves Cu(I)/Cu(III) intermediates.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) species to form a Cu(III) intermediate.
-
Deprotonation: The base deprotonates the phenol (Ar'-OH) to form the phenoxide (Ar'-O⁻).
-
Ligand Exchange/Coordination: The phenoxide displaces a ligand on the copper center.
-
Reductive Elimination: The C-O bond is formed as the product (Ar-O-Ar') is eliminated, regenerating the active Cu(I) catalyst.
Proposed Ullmann Catalytic Cycle
Caption: A proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.
Q: What are the key safety considerations for this reaction?
-
High Temperatures: Ullmann reactions are often run at high temperatures (100-150 °C). Use a heating mantle with a temperature controller and a sand bath for even heat distribution. Work behind a safety shield.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and hygroscopic. Wear gloves and safety glasses, and handle them in a dry environment.
-
Solvents: High-boiling polar solvents like DMF and NMP have associated health risks. Always handle them in a well-ventilated fume hood.
-
Pressure: Heating a sealed system can cause a dangerous buildup of pressure. Ensure your system is either open to an inert gas bubbler or equipped with a reflux condenser.
Experimental Protocols
Protocol 1: Synthesis using Methyl 2-Methyl-4-bromobenzoate
This two-step protocol is often preferred for its cleaner reaction profile.
Step A: Ullmann Coupling
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-methyl-4-bromobenzoate (1.0 eq), phenol (1.2 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Add anhydrous, degassed DMF (or toluene) via syringe to a concentration of approximately 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
Step B: Saponification and Workup
-
Dilute the cooled reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Separate the layers and wash the organic phase with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Dissolve the crude methyl 2-methyl-4-phenoxybenzoate in a 3:1 mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the ester.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 6M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford pure this compound.
Data Summary
The success of an Ullmann condensation is highly dependent on the specific combination of reactants and conditions. The following table provides a comparison of typical conditions reported for copper-catalyzed diaryl ether synthesis.
| Parameter | Condition A (Classic) | Condition B (Modern Catalytic) | Rationale & Comments |
| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl | Ar-I ≈ Ar-Br > Ar-Cl | Iodides and bromides are more reactive. Chlorides often require specific ligand systems.[7] |
| Catalyst | Stoichiometric Cu powder | 1-10 mol% CuI, CuBr, Cu₂O | Catalytic amounts reduce cost and simplify purification.[3] |
| Base | K₂CO₃, NaH | Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is often superior due to better solubility and reduced ion-pairing.[3] |
| Solvent | Pyridine, Nitrobenzene | Toluene, Dioxane, DMF, NMP | Modern systems allow for less toxic and more versatile solvents. |
| Temperature | 150 - 220 °C | 80 - 140 °C | Milder conditions are possible with more active catalytic systems, improving functional group tolerance.[1] |
| Additives | None | Ligands (e.g., phenanthroline) | Ligands can accelerate the reaction and improve selectivity. |
References
Troubleshooting common issues in phenoxybenzoic acid synthesis
Welcome to the Technical Support Center for Phenoxybenzoic Acid Synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. My aim is to move beyond simple procedural instructions and offer insights into the underlying chemical principles that govern the success of your experiments.
Troubleshooting Guide: Common Issues in Phenoxybenzoic Acid Synthesis
This section addresses the most common challenges encountered during the synthesis of phenoxybenzoic acids, primarily focusing on the widely employed Ullmann condensation and Buchwald-Hartwig amination reactions. Each issue is presented in a question-and-answer format to directly address your experimental observations.
Issue 1: Low or No Product Yield
Question: I am performing a phenoxybenzoic acid synthesis (via Ullmann or Buchwald-Hartwig) and observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or negligible yield is a frequent and frustrating issue. The root cause often lies in one or more of the following areas: catalyst deactivation, suboptimal reaction conditions, or poor quality of starting materials. Let's break down the troubleshooting process.
A. For Ullmann Condensation Reactions:
The classic Ullmann reaction, while powerful, is notoriously sensitive to reaction conditions.[1][2]
-
Catalyst Quality and Activity: Copper catalysts, especially copper(I) salts like CuI, are prone to oxidation, which significantly reduces their catalytic activity.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use freshly purchased, high-purity copper salts. If your CuI has a greenish or brownish tint, it is likely oxidized and should be replaced.
-
Activate Copper Powder: If using copper powder, consider activating it by washing with a dilute acid (e.g., HCl) to remove surface oxides, followed by rinsing with water, ethanol, and ether, and drying under vacuum.
-
Consider a Pre-catalyst: Modern Ullmann protocols often benefit from the use of pre-formed copper-ligand complexes which can exhibit higher stability and reactivity.
-
-
-
Reaction Temperature and Solvent: Traditional Ullmann reactions often require high temperatures (>200 °C) and polar aprotic solvents like DMF, NMP, or nitrobenzene.[2]
-
Troubleshooting Steps:
-
Temperature Optimization: If you are observing no reaction, a gradual increase in temperature might be necessary. However, be mindful that excessively high temperatures can lead to side reactions like decarboxylation.
-
Solvent Choice: The choice of solvent is critical. Ensure your solvent is anhydrous and has a boiling point suitable for the required reaction temperature. The solvent also plays a role in solubilizing the reactants and the catalyst system.
-
-
-
Ligand Selection: While traditional Ullmann reactions were often performed without ligands, modern protocols frequently employ ligands to improve catalyst solubility, stability, and reactivity, allowing for milder reaction conditions.
-
Troubleshooting Steps:
-
Introduce a Ligand: If you are running a ligand-free reaction with low yield, consider adding a suitable ligand such as 1,10-phenanthroline or an amino acid like L-proline.
-
Screen Ligands: The optimal ligand can be substrate-dependent. A small screen of different ligand classes (e.g., diamines, amino acids, phosphines) may be necessary to identify the best performer for your specific substrates.
-
-
B. For Buchwald-Hartwig Amination Reactions:
The palladium-catalyzed Buchwald-Hartwig amination is generally more versatile than the Ullmann reaction but has its own set of parameters that need careful optimization.[3][4]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is the heart of the Buchwald-Hartwig reaction.
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a commercially available, air-stable Pd pre-catalyst. This often leads to more reproducible results.[3]
-
Ligand Selection: The choice of ligand is crucial and depends on the nature of your substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective.[5] A ligand screen is highly recommended if you are experiencing low yields.
-
-
-
Base Selection: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often give the highest reaction rates.[6] However, if your substrates are base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[3]
-
Base Solubility: The solubility of the base can impact the reaction rate. In some cases, a combination of a soluble organic base (like DBU) with an inorganic base can be beneficial, especially in flow chemistry applications.[7]
-
-
-
Solvent and Temperature:
-
Troubleshooting Steps:
-
Solvent Choice: Anhydrous ethereal solvents (e.g., dioxane, THF) or aromatic solvents (e.g., toluene) are typically used. Ensure your solvent is thoroughly dried, as water can interfere with the catalytic cycle.
-
Temperature Optimization: While many modern Buchwald-Hartwig reactions can proceed at lower temperatures, some less reactive substrates may require heating (typically 80-110 °C).
-
-
Experimental Workflow: General Protocol for a Small-Scale Test Reaction
Caption: A generalized workflow for setting up a small-scale test reaction for phenoxybenzoic acid synthesis.
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing significant formation of side products, complicating purification and lowering the yield of my desired phenoxybenzoic acid. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions. The most prevalent side products in phenoxybenzoic acid synthesis include products of decarboxylation, dehalogenation, and starting material homocoupling.
-
Decarboxylation: The carboxylic acid moiety can be susceptible to decarboxylation, especially at high temperatures, leading to the formation of diphenyl ether.[8]
-
Causality: This is a thermally induced process. The presence of certain metals can also catalyze this reaction.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the most effective way to minimize decarboxylation. If the reaction rate is too slow at lower temperatures, focus on optimizing the catalyst system to enhance reactivity under milder conditions.
-
Use a Milder Base: Strong bases can sometimes promote decarboxylation. If you are using a very strong base, consider switching to a weaker one like K₃PO₄ or Cs₂CO₃.
-
-
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene, a process known as hydrodehalogenation.
-
Causality: This can be caused by certain impurities in the reaction mixture or by side reactions within the catalytic cycle, particularly in the presence of a hydrogen source.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can sometimes act as a proton source for dehalogenation.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired coupling and undesired dehalogenation.
-
-
-
Homocoupling of Starting Materials: You may observe the formation of biphenyl derivatives from the homocoupling of your aryl halide or the formation of diphenols.
-
Causality: This is a common side reaction in many cross-coupling reactions, often favored at higher catalyst loadings or when the rate of the desired cross-coupling is slow.
-
Troubleshooting Steps:
-
Lower Catalyst Loading: Once you have identified an effective catalyst system, try to use the lowest possible catalyst loading that still provides a good reaction rate.
-
Control Stoichiometry: Ensure the stoichiometry of your reactants is accurate.
-
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Recommended Action |
| Diphenyl ether | Decarboxylation at high temperatures | Lower reaction temperature; use a milder base. |
| Dehalogenated arene | Presence of a proton source; suboptimal catalyst system | Ensure anhydrous conditions; optimize ligand and base. |
| Biphenyl derivatives | Homocoupling of aryl halide | Lower catalyst loading; control reactant stoichiometry. |
Issue 3: Difficulties in Product Purification
Question: I have successfully synthesized my phenoxybenzoic acid, but I am facing challenges in purifying it from the reaction mixture. What are the best practices for purification?
Answer:
Purification can indeed be challenging due to the presence of residual catalyst, starting materials, and side products that may have similar polarities to the desired product.
-
Removal of Metal Catalyst:
-
Palladium: Palladium residues can often be removed by filtration through a pad of celite or silica gel. Alternatively, treatment with a palladium scavenger can be effective.
-
Copper: Copper salts can often be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia.
-
-
Separation from Unreacted Starting Materials and Side Products:
-
Acid-Base Extraction: Take advantage of the acidic nature of the carboxylic acid group. After the reaction, you can often perform an acid-base workup.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., NaHCO₃ or NaOH solution) to move the phenoxybenzoic acid into the aqueous layer as its carboxylate salt.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure phenoxybenzoic acid.
-
Collect the solid product by filtration.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[9]
-
Solvent Selection: Choose a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of phenoxybenzoic acids include ethanol, acetic acid, or mixtures of organic solvents with water.
-
-
Column Chromatography: If acid-base extraction and recrystallization are not effective, silica gel column chromatography is a reliable option.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the column.
-
-
Troubleshooting Logic for Purification
Caption: A decision-making flowchart for purifying crude phenoxybenzoic acid.
Frequently Asked Questions (FAQs)
1. What is the best synthetic route for my specific phenoxybenzoic acid derivative?
The choice between the Ullmann condensation and the Buchwald-Hartwig amination often depends on the specific substrates and the desired reaction conditions.
-
Ullmann Condensation: This is a good choice for large-scale synthesis and when using relatively simple, robust substrates. It can be more cost-effective as it uses a copper catalyst. However, it often requires harsher reaction conditions.
-
Buchwald-Hartwig Amination: This method offers a broader substrate scope, greater functional group tolerance, and generally milder reaction conditions. It is often the preferred method for complex molecules in a research and development setting, despite the higher cost of the palladium catalyst and ligands.
2. How do I know if my starting materials are pure enough?
The purity of your starting materials is critical for the success of your reaction. Impurities can inhibit the catalyst or lead to side reactions.
-
Aryl Halides: Ensure they are free from any corresponding dehalogenated arenes.
-
Phenols/Amines: These should be pure and dry. The presence of water can be particularly detrimental.
-
Solvents and Reagents: Always use high-purity, anhydrous solvents and reagents.
It is good practice to analyze your starting materials by NMR or GC-MS before use if their purity is in doubt.
3. Can I use microwave irradiation to accelerate the synthesis?
Yes, microwave-assisted synthesis can be a very effective technique for both Ullmann and Buchwald-Hartwig reactions, often leading to significantly reduced reaction times and improved yields.[10][11] However, it is important to carefully optimize the reaction temperature and time under microwave conditions to avoid decomposition of the product.
4. What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any major side products.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[12]
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Decarboxylation [organic-chemistry.org]
- 9. US4323692A - Process for preparing phenoxybenzoic acids - Google Patents [patents.google.com]
- 10. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Optimization of Friedel-Crafts Acylation of Phenoxybenzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Friedel-Crafts acylation of phenoxybenzoic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust strategies for optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the acylation of phenoxybenzoic acid derivatives.
Q1: My Friedel-Crafts acylation reaction has a very low yield or isn't working at all. What are the most common culprits?
A1: Low or no yield in Friedel-Crafts acylation is a frequent issue that typically stems from a few key areas.[1] The most common causes include:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Insufficient Catalyst: The ketone product of the reaction forms a stable complex with the Lewis acid, effectively sequestering it.[4] Therefore, stoichiometric or even excess amounts of the catalyst are often required, as opposed to truly catalytic amounts.[1][4]
-
Substrate Deactivation: While the phenoxy ring is activated, the benzoic acid ring is deactivated by the electron-withdrawing carboxylic acid group. If your target is acylation on the benzoic acid ring, the reaction will be very difficult. Furthermore, the carboxylic acid itself, or other deactivating groups on the aromatic rings, can inhibit the reaction.[1]
-
Inadequate Temperature: Some acylations require heating to overcome the activation energy barrier, while excessively high temperatures can lead to decomposition and side products.[1]
Q2: I'm observing the formation of multiple products or isomers. How can I improve selectivity?
A2: The formation of multiple products can be due to a lack of regioselectivity or side reactions. For a substrate like 4-phenoxybenzoic acid, acylation is expected on the activated phenoxy ring. The ether linkage is an ortho-, para-director. Steric hindrance often favors acylation at the para-position. If you are seeing a mixture of ortho and para products, consider the following:
-
Steric Hindrance: A bulkier acylating agent may increase the proportion of the para product.
-
Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. For example, non-polar solvents like carbon disulfide (CS₂) may favor one isomer, while polar solvents like nitrobenzene might favor another, though this is highly substrate-dependent.[3]
-
Intramolecular vs. Intermolecular Reaction: A critical consideration for phenoxybenzoic acids is the possibility of an intramolecular reaction (cyclization) versus an intermolecular one. If you are using the molecule's own carboxylic acid group (often converted to an acyl chloride) as the acylating agent, you are aiming for an intramolecular cyclization to form a tricyclic ketone. If you are adding an external acylating agent (e.g., acetyl chloride), you are performing an intermolecular reaction. Unintended crossover between these pathways can lead to product mixtures.
Q3: Can I perform the acylation directly on the phenoxybenzoic acid, or do I need to protect the carboxylic acid group?
A3: The carboxylic acid group (-COOH) and the ether oxygen can both coordinate with the Lewis acid catalyst. This complexation can deactivate the catalyst and interfere with the reaction.[3] For cleaner and more efficient reactions, it is highly recommended to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This serves two purposes:
-
It creates a much more reactive acylating agent (the acyl chloride).
-
It removes the problematic acidic proton, leading to less complexation with the Lewis acid.
This strategy is particularly crucial if you are attempting an intramolecular cyclization.
Q4: My reaction mixture turned dark and tarry. What happened?
A4: The formation of tar or a dark, intractable polymer is usually a sign of side reactions or decomposition. This can be caused by:
-
Excessively High Reaction Temperature: Overheating can lead to polymerization and degradation of starting materials and products.[1]
-
Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For example, using toluene as a solvent could result in the acylation of the toluene itself. Choose an inert solvent such as dichloromethane (DCM), 1,2-dichloroethane, or carbon disulfide.
-
Highly Reactive Substrates: If the aromatic ring is overly activated, it can lead to uncontrolled side reactions. While phenoxybenzoic acid is moderately activated, this is something to keep in mind for other substrates.
In-Depth Troubleshooting Guides
Guide 1: Lewis Acid Catalyst - Selection, Handling, and Stoichiometry
The choice and handling of the Lewis acid are paramount for success.
Common Issues & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Moisture Contamination: AlCl₃ is extremely hygroscopic and reacts violently with water, rendering it inactive.[2] | Rigorously dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. Use a fresh, unopened bottle of AlCl₃ or one stored properly in a desiccator.[3] |
| Low Conversion/Yield | Insufficient Catalyst: The product ketone forms a 1:1 complex with AlCl₃, removing it from the catalytic cycle.[4] The carboxylic acid or ether oxygen can also complex with the catalyst. | Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. For phenoxybenzoic acids, 2.5 to 3.0 equivalents are often required to account for complexation with the carbonyls and ether oxygen.[7] |
| Reaction is Sluggish | Weak Lewis Acid: For moderately deactivated or challenging substrates, AlCl₃ might not be strong enough, or a milder catalyst may be needed to improve selectivity. | Consider alternative Lewis acids. Ferric chloride (FeCl₃) is a common alternative. For milder conditions, zinc chloride (ZnCl₂) or solid acid catalysts can be explored.[8][9] Stronger Brønsted acids like triflic acid have also been used.[2] |
Visualizing Catalyst Activation and Sequestration
The following diagram illustrates the crucial role of the Lewis acid in both activating the acyl chloride and being sequestered by the final product.
Caption: Lewis acid activates the acyl chloride but is complexed by the product.
Guide 2: Substrate & Reagents - The Intramolecular/Intermolecular Decision
For phenoxybenzoic acids, the reaction strategy hinges on whether the goal is cyclization (intramolecular) or addition of a new acyl group (intermolecular).
Workflow: Choosing Your Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 8. allstudyjournal.com [allstudyjournal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Methyl-4-phenoxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Methyl-4-phenoxybenzoic acid. The following sections are designed to address specific issues you may encounter during your experiments, offering scientifically grounded explanations and practical, step-by-step solutions.
Table of Contents
-
Introduction to Purification Strategies
-
Troubleshooting Guide
-
Recrystallization Issues
-
Acid-Base Extraction Problems
-
Column Chromatography Challenges
-
-
Frequently Asked Questions (FAQs)
-
Experimental Protocols
-
Protocol 1: Recrystallization of this compound
-
Protocol 2: Purification via Acid-Base Extraction
-
-
References
Introduction to Purification Strategies
The purification of crude this compound, a solid aromatic carboxylic acid, is critical to remove unreacted starting materials, by-products, and other impurities. The choice of purification technique depends on the nature and quantity of the impurities present. The three primary methods discussed in this guide are:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1][2]
-
Acid-Base Extraction: A liquid-liquid extraction method that leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[3][4][5]
-
Column Chromatography: A method used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[6][7][8]
This guide will focus on the practical challenges and solutions associated with these techniques.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound and provides actionable solutions.
Recrystallization Issues
Recrystallization is a powerful technique, but it can present several challenges.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | - Incorrect solvent choice: The compound has low solubility in the chosen solvent even at elevated temperatures. - Insufficient solvent: Not enough solvent has been added to dissolve the compound. | 1. Verify solvent suitability: this compound, being an aromatic carboxylic acid, may be recrystallized from solvents like ethanol, toluene, or mixtures such as toluene/petroleum ether or aqueous alcohol.[9] Perform small-scale solubility tests first. 2. Add more solvent: Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce your yield.[10] |
| The compound "oils out" instead of crystallizing. | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. - Solution is too concentrated. - Cooling is too rapid. | 1. Re-heat and add more solvent: Heat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool slowly.[2][11] 2. Slow cooling: Insulate the flask to encourage slow cooling, which favors crystal formation over oiling out.[11] 3. Consider a preliminary purification: If impurities are the likely cause, perform an acid-base extraction first to remove a significant portion of the contaminants. |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated.[10][11] - Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated. | 1. Reduce solvent volume: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1][11] 2. Induce crystallization: - Scratch the inner surface of the flask with a glass rod at the meniscus.[1][10] This creates a rough surface for nucleation. - Add a seed crystal of pure this compound, if available.[10][11] - Cool in an ice bath after the solution has reached room temperature.[1] |
| Low yield of purified product. | - Using too much solvent: The compound has some solubility even in the cold solvent.[10] - Premature crystallization during hot filtration. - Washing crystals with room temperature solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution.[10] 2. Pre-heat the funnel and filter paper for hot filtration to prevent the product from crystallizing in the funnel.[12] 3. Wash the collected crystals with a minimal amount of ice-cold solvent. [10] |
| Product is still impure after recrystallization. | - Inappropriate solvent choice: The impurity has similar solubility characteristics to the product in the chosen solvent. - Crystallization occurred too quickly, trapping impurities in the crystal lattice.[1] | 1. Try a different recrystallization solvent. 2. Ensure slow cooling to allow for the formation of a pure crystal lattice.[1] 3. Perform a second recrystallization. |
Acid-Base Extraction Problems
Acid-base extraction is an effective method for separating acidic compounds like this compound from neutral or basic impurities.[3][5]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of the carboxylic acid. | - Incomplete deprotonation: The pH of the basic aqueous solution was not high enough to fully convert the carboxylic acid to its water-soluble carboxylate salt. - Incomplete protonation: The pH of the aqueous layer was not low enough to fully precipitate the carboxylic acid. - Insufficient extraction: Not enough extractions were performed to transfer the carboxylate salt to the aqueous layer. | 1. Ensure the correct pH: When extracting into the basic solution, the pH should be at least 2-3 units above the pKa of the carboxylic acid.[9][13] For precipitating the acid, the pH should be at least 2-3 units below the pKa.[9] Use a pH meter or pH paper to verify. 2. Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume. |
| Formation of an emulsion at the interface. | - Vigorous shaking of the separatory funnel. - High concentration of dissolved substances. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. Allow the mixture to stand for a period of time. 4. Filter the mixture through a plug of glass wool. |
| The product does not precipitate upon acidification. | - The compound is somewhat soluble in the acidic aqueous solution. - The concentration of the compound is too low. | 1. Cool the acidified solution in an ice bath to decrease the solubility of the carboxylic acid. 2. Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the dissolved product.[14] The organic extracts can then be dried and the solvent evaporated. |
Column Chromatography Challenges
For separating complex mixtures or closely related impurities, column chromatography may be necessary.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound. | - Incorrect mobile phase composition: The eluent is either too polar or not polar enough. - Column overloading: Too much sample was loaded onto the column. | 1. Optimize the mobile phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. For reversed-phase chromatography (e.g., C18), a common mobile phase for aromatic carboxylic acids is a mixture of water (often with a small amount of acid like TFA) and acetonitrile.[6] 2. Use an appropriate amount of sample for the size of the column. |
| Compound is irreversibly adsorbed onto the column. | - Highly polar compounds can interact strongly with a polar stationary phase (e.g., silica gel). | 1. Consider reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18).[6] 2. For normal-phase chromatography, add a small amount of acetic or formic acid to the eluent to help elute the carboxylic acid by competing for binding sites on the stationary phase. |
| Peak tailing of the carboxylic acid. | - Strong interaction between the acidic proton and the stationary phase. | 1. As mentioned above, acidify the mobile phase to suppress the ionization of the carboxylic acid, which often reduces tailing.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., p-cresol, a substituted phthalide), by-products from side reactions, or residual catalysts.[15] If the synthesis involves oxidation, partially oxidized intermediates may be present.
Q2: Which purification technique should I try first?
A2: For a solid product like this compound, recrystallization is often the simplest and most effective first choice, especially if the impurities have different solubility profiles.[1] If the product is an oil or heavily contaminated, an acid-base extraction is a good initial step to remove neutral and basic impurities.[5]
Q3: My purified product is a pale yellow or brown color. How can I remove the color?
A3: Colored impurities can sometimes be removed by treating a solution of your compound with a small amount of activated carbon before the hot filtration step in recrystallization. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield. Residual iodide compounds or other oxidizable organic impurities can also cause discoloration.[13][16]
Q4: Can I use a strong base like sodium hydroxide for the acid-base extraction?
A4: Yes, a strong base like sodium hydroxide (NaOH) can be used to deprotonate the carboxylic acid.[3] However, a weaker base like sodium bicarbonate (NaHCO₃) is often sufficient and can be more selective if you have other, more weakly acidic impurities (like phenols) that you do not want to extract into the aqueous layer.[4][14]
Q5: How do I know if my final product is pure?
A5: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Experimental Protocols & Visual Workflows
Protocol 1: Recrystallization of this compound
Objective: To purify solid, crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent to just dissolve the solid.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Caption: Workflow for the recrystallization of this compound.
Protocol 2: Purification via Acid-Base Extraction
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Aqueous base (e.g., 5% NaOH or saturated NaHCO₃)
-
Aqueous acid (e.g., 6M HCl)
-
Separatory funnel
-
Beakers/flasks
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.
-
Extraction with Base: Add the aqueous base to the separatory funnel. Stopper and invert the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound will move into the aqueous layer as its salt.[3][4]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer now contains any neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add the aqueous acid while stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a solid.[4]
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and allow it to dry.
Caption: Schematic of acid-base extraction for carboxylic acid purification.
References
- 1. Home Page [chem.ualberta.ca]
- 2. Recrystallization [wiredchemist.com]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
Overcoming low solubility of 2-Methyl-4-phenoxybenzoic acid in reactions
Welcome to the technical support center for 2-Methyl-4-phenoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction setups. As a molecule with both polar and non-polar characteristics, achieving sufficient solubility for efficient reaction kinetics can be a significant hurdle. This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
The solubility behavior of this compound is governed by its molecular structure. It contains a polar carboxylic acid group (-COOH), which is hydrophilic and capable of hydrogen bonding. However, the molecule also features a large, non-polar region consisting of a methyl group (-CH3) and a phenoxy group (-O-C6H5). This significant hydrophobic area dominates the molecule's character, making it poorly soluble in both water and many common non-polar organic solvents. The solubility of carboxylic acids tends to decrease as the size of the hydrophobic alkyl or aryl group increases[1].
Q2: I'm setting up a new reaction. What is the best starting point for solvent selection?
For initial screening, it is advisable to start with polar aprotic solvents. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective at dissolving compounds with mixed polarity due to their ability to engage in various intermolecular interactions. Acetone and acetonitrile may also be suitable. A systematic screening of solvents with varying polarities is the most logical first step.
Q3: My reaction is failing to proceed or giving low yields. Could solubility be the cause?
Absolutely. If a reactant has low solubility in the reaction medium, its effective concentration is significantly reduced, leading to slow or incomplete reactions. The reactants must be in the same phase to interact efficiently. If you observe un-dissolved solid material in your reaction vessel, solubility is a primary suspect for poor performance.
Troubleshooting Guides: Overcoming Solubility Issues
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: My this compound is not dissolving in standard organic solvents at room temperature.
Cause: The chosen solvent lacks the appropriate polarity to overcome the crystal lattice energy of the solid and solvate the entire molecule effectively. Many aromatic carboxylic acids exhibit limited solubility in common solvents like alcohols, alkanes, and ethers[2].
Solution: Systematic Solvent & Co-Solvent Screening
The first line of defense is a systematic approach to solvent selection, potentially including the use of co-solvents. Co-solvents are water-miscible organic reagents that, when mixed, can create a solvent system with the ideal polarity to dissolve a poorly soluble compound[3][4]. The presence of even a small amount of water can sometimes remarkably increase the solubility of carboxylic acids in certain organic solvents[5][6][7].
Workflow Diagram: Solubility Troubleshooting This diagram outlines a logical progression for addressing solubility challenges.
Caption: A decision tree for systematically troubleshooting solubility.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Weigh 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent. Cover a range of polarities (e.g., Heptane, Toluene, Dichloromethane, Tetrahydrofuran (THF), Acetone, Ethanol, Acetonitrile, DMF, DMSO).
-
Observation: Agitate the vials at room temperature for 10-15 minutes. Record visual observations (fully dissolved, partially dissolved, insoluble).
-
Heating: For vials where the compound is not fully dissolved, gently heat to 40-50°C. Note any changes in solubility.
-
Co-Solvent Test: For promising solvents where solubility is partial, add a second solvent (a co-solvent) dropwise to see if dissolution occurs. For example, if the compound is partially soluble in Toluene, add DMF dropwise.
Problem 2: My reaction is aqueous or uses a protic solvent, and solubility is still an issue.
Cause: In neutral or acidic aqueous media, the carboxylic acid group remains protonated (-COOH), preserving the molecule's overall low polarity and thus its poor water solubility.
Solution: pH Modification to Form a Soluble Salt
This is one of the most effective strategies for carboxylic acids. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt (-COO⁻ M⁺). This ionic salt is significantly more polar and, therefore, much more soluble in water and other polar protic solvents. This principle is widely used to enhance the solubility of acidic drugs[3]. Studies on benzoic acid have shown its solubility is highly dependent on pH[8][9].
Mechanism Diagram: pH-Mediated Solubilization
Caption: Equilibrium shift from insoluble acid to soluble salt via pH change.
Experimental Protocol: Base-Mediated Dissolution
-
Solvent Suspension: Suspend the this compound in your aqueous or protic solvent (e.g., water, ethanol).
-
Base Selection: Choose a suitable base. For many applications, a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is sufficient. For organic reactions, an organic base like triethylamine (TEA) may be preferred.
-
Titration: Slowly add the base solution (or the neat liquid base) to the stirring suspension. You should observe the solid begin to dissolve as the salt is formed. Continue adding the base until the solution becomes clear.
-
Reaction: Once the compound is fully dissolved as its salt, you can proceed with your reaction.
-
Work-up: Remember that at the end of the reaction, you will need to re-acidify the mixture (e.g., with 1M HCl) to precipitate your product back into its acidic, less soluble form for extraction or filtration.
Problem 3: My reaction is incompatible with water, bases, or polar aprotic solvents.
Cause: The reaction conditions are highly constrained (e.g., using a Grignard reagent, a water-sensitive catalyst, or a non-polar solvent like hexane), precluding the use of standard solubilization techniques.
Solution 1: High-Energy Mixing or Sonication
Sometimes, mechanical energy can help overcome the initial dissolution barrier.
-
Sonication: Placing the reaction flask in an ultrasonic bath can break apart solid agglomerates and enhance solvent interaction at the particle surface.
-
High-Shear Mixing: Using a mechanical stirrer at high speed can improve the dissolution rate.
Solution 2: Derivatization
If the carboxylic acid functional group is not the reactive site for your intended transformation, you can temporarily or permanently convert it into a more soluble derivative.
-
Esterification: Converting the carboxylic acid to its methyl or ethyl ester (e.g., methyl 2-methyl-4-phenoxybenzoate) will remove the acidic proton and eliminate strong hydrogen bonding, often drastically improving solubility in less polar organic solvents. This can be achieved using standard methods like Fischer esterification (acid catalyst + alcohol) or by using a reagent like diazomethane or TMS-diazomethane.
-
Acid Chloride Formation: Converting the acid to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) makes it a highly reactive intermediate that is typically soluble in solvents like dichloromethane or THF. This is often an intermediary step in the synthesis of esters and amides[10][11].
Note: Derivatization is a chemical transformation. You must consider how this new functional group will behave under your reaction conditions and whether the original carboxylic acid can be regenerated if needed.
Data Summary Tables
Table 1: General Solubility of Aromatic Carboxylic Acids in Common Solvents
While specific data for this compound is scarce, the following table for the parent compound, benzoic acid, and the related 4-phenoxybenzoic acid provides a useful guide for solvent selection[2][12][13].
| Solvent Class | Solvent Example | Solubility of Benzoic Acid | Solubility of 4-Phenoxybenzoic Acid | Expected Solubility for Target Compound | Rationale |
| Non-Polar | Hexane, Cyclohexane | Very Low | Very Low | Very Low | The polar -COOH group prevents dissolution. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderate | Moderate | Can solvate the aromatic rings but struggles with the -COOH. |
| Aromatic | Toluene, Benzene | Low to Moderate | Moderate | Moderate | "Like dissolves like" for the aromatic portions. |
| Ethers | Diethyl Ether, THF | Moderate to High | Moderate to High | Moderate to High | Good balance of polarity; can accept hydrogen bonds. |
| Esters | Ethyl Acetate | High | High | High | Good H-bond acceptor and moderate polarity. |
| Ketones | Acetone | Very High | High | High | Polar aprotic solvent, effective for many organic acids. |
| Alcohols | Methanol, Ethanol | Very High | Moderate | Moderate to High | Can both donate and accept hydrogen bonds. |
| Polar Aprotic | DMF, DMSO | Very High | High | Very High | Highly effective at solvating both polar and non-polar parts. |
| Aqueous | Water (Neutral pH) | Very Low (0.34 g/100 mL) | Very Low | Very Low | Dominated by large hydrophobic structure. |
| Aqueous | Water (Basic pH) | High (as salt) | High (as salt) | High (as salt) | Formation of the highly polar carboxylate salt. |
Table 2: Recommended Strategies for Common Reaction Types
| Reaction Type | Common Solvents | Recommended Solubility Strategy |
| Amide/Ester Coupling | DCM, DMF, THF | 1. Use DMF directly. 2. Convert to acid chloride first in DCM/THF. 3. Use an organic base (TEA, DIPEA) in DCM to form the salt in situ. |
| Nucleophilic Aromatic Substitution | DMSO, NMP, DMF | These solvents should be sufficient. Gentle heating (40-60°C) can be applied if needed. |
| Metal-Catalyzed Cross-Coupling | Toluene, Dioxane, THF | 1. Use a co-solvent system (e.g., Toluene/DMF). 2. Use a base (K₂CO₃, Cs₂CO₃) which will also deprotonate the acid, aiding solubility. |
| Grignard/Organolithium Reactions | THF, Diethyl Ether | Derivatize to an ester first. The free carboxylic acid will quench the organometallic reagent. |
| Reduction (e.g., with LiAlH₄) | THF, Diethyl Ether | The acid will react with the hydride reagent. Protect/derivatize to an ester before reduction. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijsrp.org [ijsrp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes | Semantic Scholar [semanticscholar.org]
- 12. CAS 2215-77-2: 4-Phenoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 13. 2215-77-2 CAS MSDS (4-PHENOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Phenoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of phenoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding catalyst selection for this critical transformation. The synthesis, typically achieved via an Ullmann condensation, is a powerful but nuanced reaction where catalyst system performance is paramount.[1][2] This resource consolidates field-proven insights and established literature to help you navigate the complexities of this copper-catalyzed cross-coupling reaction.
Section 1: Catalyst System Fundamentals (FAQs)
This section addresses the foundational questions about the components of the catalytic system for phenoxybenzoic acid synthesis.
Question 1: What is the generally accepted mechanism for the copper-catalyzed synthesis of phenoxybenzoic acid (Ullmann Condensation), and what is the active catalytic species?
Answer: The synthesis of phenoxybenzoic acid via the Ullmann condensation is a copper-catalyzed cross-coupling reaction between a phenol (or its corresponding phenoxide) and an aryl halide.[3] The reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active catalytic species is considered to be a Cu(I) complex.[4][5]
The key steps in the catalytic cycle are:
-
Formation of a Copper(I) Phenoxide: The base in the reaction deprotonates the phenol, which then reacts with the active Cu(I) catalyst to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (e.g., a halobenzoic acid) adds to the copper(I) phenoxide complex. This is often the rate-limiting step and results in a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the target phenoxybenzoic acid and regenerates the active Cu(I) catalyst.
Ligands play a crucial role by stabilizing the copper intermediates, increasing their solubility, and facilitating the oxidative addition and reductive elimination steps, often allowing the reaction to proceed under much milder conditions than the classical Ullmann reaction.[4]
Caption: Generalized catalytic cycle for the Ullmann diaryl ether synthesis.
Question 2: How do I choose the right copper source? Does the oxidation state (Cu(0), Cu(I), Cu(II)) matter?
Answer: The choice of copper source is critical, as the active catalyst is a Cu(I) species.
-
Cu(I) Salts (e.g., CuI, CuBr, CuCl): These are the most common and generally most effective catalyst precursors because they do not require an in-situ reduction step.[4] Copper(I) iodide (CuI) is frequently the catalyst of choice due to its high reactivity and stability.
-
Cu(II) Salts (e.g., Cu(OAc)₂, CuSO₄): These can be used, but they require reduction to Cu(I) under the reaction conditions. This can sometimes be achieved by the solvent or other reaction components, but it may lead to an induction period or lower overall efficiency.
-
Cu(0) (Copper Powder/Nanoparticles): Traditional Ullmann reactions used stoichiometric amounts of activated copper powder at very high temperatures (>200 °C).[6] Modern protocols using copper nanoparticles can be effective under milder conditions, sometimes without ligands, and offer advantages in terms of catalyst recovery and reuse.[7]
Recommendation: For initial screening and general applications, start with a high-purity Cu(I) salt like CuI. If your CuI is old or has a greenish tint (indicating oxidation to Cu(II)), its activity may be compromised.[5]
Question 3: What is the role of a ligand, and how do I select the best one for my specific substrates?
Answer: Ligands are essential in modern Ullmann condensations. They accelerate the reaction by stabilizing the copper catalyst, increasing its solubility, and facilitating the key steps of the catalytic cycle. This allows reactions to be run at lower temperatures (typically 80-120 °C) and with lower catalyst loadings (0.2-10 mol%).[8][9]
The optimal ligand often depends on the electronic and steric properties of your substrates.
| Ligand Class | Examples | Key Advantages & Characteristics | Typical Applications & Substrates |
| N,O-Donors | L-Proline, Picolinic Acid, N-Methylglycine | Inexpensive, readily available, and effective for a broad range of substrates. Picolinic acid is particularly robust for sterically hindered substrates.[10][11] | General purpose; effective for coupling both electron-rich and electron-poor aryl halides with phenols.[11] |
| N,N-Donors | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) | Strong chelators that can stabilize the copper catalyst effectively. Phenanthroline is a classic ligand in copper catalysis. | Often used for coupling with N-nucleophiles but can be effective for O-arylation. Good for electron-deficient aryl halides. |
| β-Diketones | 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) | Can significantly accelerate the rate of diaryl ether formation, particularly with less reactive aryl bromides.[8] | Useful for challenging couplings, including those involving aryl bromides, though may require higher temperatures.[8] |
| Oxalamides | N,N'-Bis(2-phenylphenyl) oxalamide (BPPO) | Highly effective ligands that can achieve complete conversion with very low catalyst loadings (as low as 0.2 mol %).[9] | Ideal for reactions where minimizing catalyst contamination in the final product is critical. |
Recommendation: For a new reaction, 1,10-phenanthroline or L-proline are excellent starting points due to their broad applicability and low cost. If steric hindrance is a challenge, picolinic acid is a strong candidate.[11]
Question 4: How do the base and solvent influence the reaction outcome?
Answer: The base and solvent work in concert and their choice is crucial for success.
Base: The primary role of the base is to deprotonate the phenol, forming the active phenoxide nucleophile. The strength and solubility of the base can significantly impact the reaction rate.
-
Potassium Phosphate (K₃PO₄): An effective, inexpensive, and commonly used base. Its moderate strength is often sufficient without causing side reactions.
-
Cesium Carbonate (Cs₂CO₃): A milder and more soluble base that is often highly effective, especially in nonpolar solvents or with sensitive substrates.[8][12] Its higher cost is a consideration.
-
Potassium Carbonate (K₂CO₃): A weaker and less expensive base. It can be effective, particularly in non-polar solvents like toluene or xylene at higher temperatures.[13]
Solvent: The solvent must be able to dissolve the reactants and the catalyst system and is typically a high-boiling polar aprotic solvent.
-
DMF, DMSO, NMP: These are excellent solvents for Ullmann reactions due to their high polarity and boiling points.[8][11] However, they can be difficult to remove completely.
-
Dioxane, Toluene: Less polar solvents that can also be effective, often in combination with a strong base like Cs₂CO₃.[13] Toluene is easier to remove during workup.
Recommendation: A combination of K₃PO₄ in DMSO or DMF is a robust starting point for many systems.[11]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of phenoxybenzoic acid.
Problem 1: Low or No Product Yield
Question: My reaction shows low or no conversion to the desired phenoxybenzoic acid. What are the first steps to troubleshoot this issue?
Answer: Low or no yield is the most common issue and can usually be traced back to one of three areas: reagent quality, reaction conditions, or reaction setup. Follow this workflow to diagnose the problem.
Caption: A workflow for troubleshooting low-yield Ullmann condensation reactions.
Key Actions:
-
Catalyst Inactivity: The most common culprit is an oxidized copper(I) source.[5] If your CuI appears green or has been open for a long time, replace it.
-
Protic Impurities: The presence of water can inhibit the reaction.[4] Ensure your solvent is anhydrous and that your base (especially K₃PO₄) is thoroughly dried before use.
-
Insufficient Temperature: While modern ligand systems allow for milder conditions, some combinations, particularly with aryl bromides or chlorides, require higher temperatures (up to 140 °C).[8][13]
-
Oxygen Sensitivity: The catalytic cycle can be sensitive to oxygen, which can deactivate the catalyst.[5] Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon).
Problem 2: Formation of Side Products
Question: I'm observing a significant amount of debrominated/deiodinated aryl starting material in my reaction mixture. What causes this side reaction?
Answer: The formation of a reduced (dehalogenated) aryl starting material is a known side reaction in Ullmann couplings.[14] This typically occurs when a proton source is available to intercept a reaction intermediate.
Potential Causes:
-
Protic Impurities: Water is a common source of protons that can lead to this side reaction. Using anhydrous solvents and reagents is crucial.
-
Solvent Degradation: Some solvents, like DMF, can degrade at high temperatures to produce dimethylamine, which can participate in side reactions.
-
Nucleophile Instability: If the phenol starting material is unstable under the reaction conditions, it could degrade and provide a source of protons.
Solutions:
-
Rigorous Drying: Thoroughly dry all glassware, solvents, and reagents before use.
-
Use a Milder Base: A very strong base can sometimes promote side reactions. If using a strong base, consider switching to a milder one like Cs₂CO₃.
-
Lower the Temperature: If possible, lowering the reaction temperature can minimize solvent degradation and other side pathways. This may require screening for a more active ligand system.
Problem 3: Catalyst Deactivation
Question: My reaction starts well according to TLC/GC-MS analysis but then stalls before reaching completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation occurs when the active catalytic species is converted into an inactive form during the reaction.[15] The primary mechanisms are poisoning, sintering, and fouling.
Common Causes of Deactivation:
-
Poisoning: This is a chemical deactivation where certain functional groups or impurities bind strongly to the copper active sites, blocking them from participating in the catalytic cycle.[16][17] Sulfur-containing compounds are potent poisons for copper catalysts. Ensure your starting materials are free from thiol impurities.
-
Sintering: At high temperatures, the small, active copper particles can agglomerate into larger, less active particles.[18][19] This reduces the available catalytic surface area. This is more of a concern in heterogeneous or nanoparticle systems but can also occur with homogeneous catalysts that precipitate.
-
Fouling/Coking: Insoluble organic or polymeric materials can deposit on the catalyst surface, blocking active sites.[16][18] This can happen if starting materials or intermediates polymerize under the reaction conditions.
Mitigation Strategies:
-
Purify Starting Materials: Ensure the highest purity of your phenol and aryl halide to remove potential catalyst poisons.
-
Optimize Temperature: Avoid excessively high temperatures, as this can accelerate both sintering and side reactions leading to fouling.[18] A good practice is to find the lowest temperature at which an acceptable reaction rate is achieved.
-
Choose a Stabilizing Ligand: A strongly coordinating ligand can help prevent the aggregation (sintering) of the copper catalyst and keep it soluble and active in the reaction medium.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening in Phenoxybenzoic Acid Synthesis
This protocol provides a framework for efficiently screening different catalyst components (copper source, ligand, base, solvent) in parallel to identify optimal reaction conditions.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 4-bromobenzoic acid, 1.0 mmol) and the phenol (1.2 mmol, 1.2 equiv).
-
Catalyst & Ligand Addition: To each designated vial, add the copper source (e.g., CuI, 0.05 mmol, 5 mol %) and the ligand (0.10 mmol, 10 mol %).
-
Base & Solvent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) to each vial. Then, add the anhydrous solvent (e.g., DMSO, 3 mL).
-
Inert Atmosphere: Seal the vials with septa, and purge the headspace with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the array of vials in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 110 °C).
-
Monitoring & Analysis: After a set time (e.g., 12, 24 hours), take a small aliquot from each vial, quench with dilute HCl, extract with ethyl acetate, and analyze by TLC, GC-MS, or LC-MS to determine conversion and yield.
Protocol 2: A Model Ullmann Condensation for 4-Phenoxybenzoic Acid Synthesis
This protocol is a reliable starting point for the synthesis of 4-phenoxybenzoic acid from 4-chlorobenzoic acid and phenol.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add CuI (95 mg, 0.5 mmol, 5 mol %), 1,10-phenanthroline (180 mg, 1.0 mmol, 10 mol %), and K₃PO₄ (4.24 g, 20 mmol, 2.0 equiv).
-
Reagent Addition: Add 4-chlorobenzoic acid (1.57 g, 10 mmol, 1.0 equiv) and phenol (1.13 g, 12 mmol, 1.2 equiv) to the flask.
-
Solvent & Purge: Add 40 mL of anhydrous DMSO via syringe. Seal the system and evacuate and backfill with argon three times.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete within 18-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of 1M HCl(aq). This will precipitate the crude product.
-
Purification: Filter the solid, wash with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-phenoxybenzoic acid.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. reddit.com [reddit.com]
- 15. Catalyst deactivation [ouci.dntb.gov.ua]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. researchgate.net [researchgate.net]
- 18. ammoniaknowhow.com [ammoniaknowhow.com]
- 19. digibuo.uniovi.es [digibuo.uniovi.es]
Reducing by-product formation in the synthesis of phenoxybenzoic acid derivatives
Welcome to the technical support center for the synthesis of phenoxybenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with copper-catalyzed C-O cross-coupling reactions, such as the Ullmann condensation, to construct diaryl ether linkages. Here, we address common challenges related to by-product formation, offering detailed troubleshooting guides, mechanistic insights, and optimized protocols to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Ullmann condensation is producing a significant amount of a non-polar by-product that has a mass corresponding to a diaryl ether. What is this and how can I prevent it?
A1: This is likely a homocoupling product, specifically a diaryl ether formed from the self-coupling of your phenol starting material. This is a common side reaction in Ullmann-type condensations.[1][2][3] To mitigate this, focus on optimizing reaction conditions: ensure a slight excess of the aryl halide, control the temperature carefully, and consider using a ligand like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or picolinic acid, which can accelerate the desired cross-coupling over the undesired self-coupling.[4][5][6]
Q2: I am observing a by-product with a mass indicating the hydrolysis of my halobenzoic acid starting material (e.g., formation of a hydroxybenzoic acid). What causes this?
A2: This indicates the presence of water in your reaction. The Ullmann reaction is sensitive to moisture, and the hydroxide generated can compete with the phenoxide as a nucleophile, leading to the formation of hydroxybenzoic acids.[7] Ensure all reagents and solvents are rigorously dried, and run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Q3: My reaction is sluggish and requires very high temperatures (>180 °C), leading to decomposition and low yields. How can I run the reaction under milder conditions?
A3: Classical Ullmann reactions often require harsh conditions.[4][7][8] Modern protocols utilize ligands that chelate to the copper catalyst, increasing its solubility and reactivity.[9] Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, picolinic acid, or β-diketones like TMHD can significantly lower the required reaction temperature and catalyst loading, often to the 80-130 °C range.[4][6][7][10]
Q4: After workup, I'm having difficulty separating my desired phenoxybenzoic acid from unreacted starting materials and by-products. What are some effective purification strategies?
A4: Purification can be challenging due to similar polarities. A typical strategy involves an acidic workup to protonate the benzoic acid moiety. The crude product can then be purified by:
-
Acid-Base Extraction: Dissolve the crude mixture in a solvent like ethyl acetate and wash with a basic aqueous solution (e.g., NaHCO₃) to extract the acidic product into the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product.
-
Chromatography: Normal-phase column chromatography on silica gel is a common method.[11] A solvent system of hexane/ethyl acetate with a small amount of acetic or formic acid can improve peak shape and separation for acidic compounds. For more challenging separations, preparative HPLC may be necessary.[11]
Troubleshooting Guide: By-Product Formation & Mitigation
This section provides a deeper dive into specific by-products, their mechanisms of formation, and detailed protocols to minimize their occurrence.
Issue 1: Formation of Diaryl Ether Homocoupling By-product
Root Cause Analysis: The formation of a diaryl ether from the self-coupling of the phenol starting material is a kinetically competitive side reaction. The copper catalyst can react with two molecules of the phenoxide to form the homocoupled product instead of reacting with the aryl halide for the desired cross-coupling.
Visualizing the Competing Pathways: The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reaction.
Caption: Competing reaction pathways in Ullmann synthesis.
Mitigation Strategies & Protocol:
The key is to promote the rate of the desired C-O cross-coupling relative to the phenol homocoupling.
Table 1: Effect of Ligands on Reaction Conditions and Selectivity
| Parameter | No Ligand (Classic Ullmann) | With Ligand (e.g., TMHD, Picolinic Acid) |
| Temperature | High (180-220 °C)[8] | Mild (80-130 °C)[4][6] |
| Catalyst Loading | Stoichiometric or high catalytic | Low catalytic (1-10 mol%)[12] |
| Selectivity | Lower, significant homocoupling | Higher, favors cross-coupling[5][6] |
| Reaction Time | 12-48 hours | 4-24 hours |
Optimized Protocol for Reducing Homocoupling:
-
Reagent Preparation: Dry the phenol, halobenzoic acid, and base (e.g., Cs₂CO₃ or K₃PO₄) under vacuum. Use anhydrous, degassed DMF or DMSO as the solvent.[13]
-
Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum. Backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction Setup:
-
To the flask, add CuI (5 mol%), the chosen ligand (e.g., picolinic acid, 10 mol%), and the base (2 equivalents).
-
Add the phenol (1.0 equivalent) and the aryl halide (1.2 equivalents). The slight excess of the aryl halide helps suppress phenol homocoupling.
-
Add the anhydrous solvent via syringe.
-
-
Execution: Heat the reaction mixture to the optimized temperature (typically 90-110 °C for modern systems) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Issue 2: Thermal Decarboxylation of Benzoic Acid Moiety
Root Cause Analysis: At the high temperatures often employed in classical Ullmann reactions, the carboxylic acid group of either the starting material or the product can be eliminated as CO₂, leading to the formation of phenoxybenzene or other non-acidic by-products.[14][15] This is particularly problematic for benzoic acids with ortho or para hydroxyl activating groups.[16] While unactivated benzoic acid decarboxylation is slow, the harsh conditions can still promote it.[14]
Visualizing the Decarboxylation Pathway:
Caption: Thermal decarboxylation of the desired product.
Mitigation Strategies & Protocol:
The most effective strategy is to reduce the reaction temperature, which is made possible by modern catalytic systems.
Optimized Low-Temperature Protocol:
-
Catalyst System Selection: Employ a highly active catalyst system known for its performance at lower temperatures. A combination of CuI with a ligand like N,N-dimethylglycine or a phenanthroline derivative is effective.[7][10]
-
Solvent Choice: Use a solvent with a suitable boiling point that allows for thermal control, such as DMF or Dioxane.
-
Reaction Setup:
-
Charge a flask with CuI (2-5 mol%), N,N-dimethylglycine (20 mol%), and K₂CO₃ (2 eq.).
-
Add the phenol (1.0 eq.) and the halobenzoic acid (1.1 eq.).
-
Add anhydrous DMF.
-
-
Execution: Heat the reaction to 80-100 °C. The lower temperature significantly disfavors the decarboxylation pathway. Monitor the reaction until completion.
-
Workup: Follow the standard acidic workup procedure described previously.
Issue 3: Smiles Rearrangement
Root Cause Analysis: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SɴAr) reaction.[17] In the context of phenoxybenzoic acid synthesis, if the phenoxy ring is sufficiently electron-poor (activated towards nucleophilic attack) and the benzoic acid ring contains a nucleophilic group, a rearrangement can occur, leading to a constitutional isomer of the desired product. While less common than other side reactions, it can be a significant issue with specific substitution patterns.[18][19][20]
Visualizing the Workflow to Diagnose Rearrangement:
Caption: Diagnostic workflow for identifying a Smiles rearrangement.
Mitigation Strategies:
If a Smiles rearrangement is suspected, the following adjustments can be made:
-
Reduce Basicity: Use a milder base (e.g., Cs₂CO₃ instead of NaH or K₃PO₄) to disfavor the formation of the anionic intermediate required for the intramolecular attack.
-
Lower Temperature: Like decarboxylation, this intramolecular reaction has an activation energy barrier that can be overcome at high temperatures. Running the reaction under milder, ligand-accelerated conditions can prevent the rearrangement.
-
Substrate Modification: If possible, modify the electronic properties of the aromatic rings. Reducing the electron-withdrawing character of the phenoxy ring or the nucleophilicity of the benzoic acid ring can halt the rearrangement.
References
- 1. Ullmann reaction | PPTX [slideshare.net]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Structure Confirmation: 1H and 13C NMR Analysis of 2-Methyl-4-phenoxybenzoic Acid
In the fast-paced world of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate architecture of organic compounds. This guide provides an in-depth technical analysis of 1H and 13C NMR for the structural confirmation of 2-Methyl-4-phenoxybenzoic acid, a molecule of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare NMR with other analytical techniques, supported by predictive data.
The Imperative of Structure Confirmation in Drug Development
The journey from a promising lead compound to a marketed drug is paved with exacting analytical challenges. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially catastrophic safety issues. Therefore, the ability to definitively confirm the connectivity and stereochemistry of a molecule is paramount. While several analytical techniques contribute to this endeavor, NMR spectroscopy, particularly 1H and 13C NMR, offers a remarkably detailed and non-destructive view of a molecule's carbon-hydrogen framework.
Predicting the Spectroscopic Signature: 1H and 13C NMR of this compound
In the absence of readily available experimental spectra for this compound, we can leverage established principles of NMR spectroscopy and data from analogous structures to predict its 1H and 13C NMR spectra with a high degree of confidence. This predictive approach is a common and valuable practice in modern organic chemistry.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift due to hydrogen bonding and exchange. |
| ~8.05 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It will be split by the adjacent H-5. |
| ~7.40 | Triplet | 2H | H-3', H-5' | These protons on the phenoxy ring are in a similar chemical environment and will appear as a triplet due to coupling with the two adjacent protons. |
| ~7.20 | Triplet | 1H | H-4' | This proton on the phenoxy ring is expected to be a triplet due to coupling with the two adjacent protons. |
| ~7.05 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |
| ~7.00 | Doublet | 2H | H-2', H-6' | These protons on the phenoxy ring are ortho to the ether linkage and will appear as a doublet. |
| ~6.95 | Doublet | 1H | H-3 | This proton is ortho to the methyl group and will be split by the adjacent H-5. |
| ~2.40 | Singlet | 3H | -CH₃ | The methyl group protons are not coupled to any other protons and will therefore appear as a singlet. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~160 | C-4 | This carbon is attached to the electron-donating phenoxy group, leading to a downfield shift. |
| ~156 | C-1' | The carbon of the phenoxy ring directly attached to the ether oxygen. |
| ~142 | C-2 | This quaternary carbon is attached to the methyl group. |
| ~132 | C-6 | This carbon is deshielded by the adjacent carboxylic acid group. |
| ~130 | C-3', C-5' | Aromatic carbons of the phenoxy ring. |
| ~124 | C-4' | Aromatic carbon of the phenoxy ring. |
| ~121 | C-1 | The quaternary carbon attached to the carboxylic acid group. |
| ~120 | C-2', C-6' | Aromatic carbons of the phenoxy ring. |
| ~118 | C-5 | Aromatic carbon. |
| ~117 | C-3 | Aromatic carbon. |
| ~20 | -CH₃ | The methyl carbon appears in the typical aliphatic region. |
A Comparative Analysis of Structure Elucidation Techniques
While NMR is a powerhouse for structure determination, a comprehensive approach often involves complementary techniques. Here, we compare NMR with other common analytical methods for the structural confirmation of a small molecule like this compound.
| Technique | Principle | Advantages for this Application | Limitations for this Application |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Provides detailed connectivity information (H-H, C-H), stereochemical insights, and is non-destructive. | Relatively low sensitivity compared to MS, requiring more sample. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | High sensitivity, provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues. | Does not directly provide connectivity information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Molecular vibrations absorbing infrared radiation | Excellent for identifying functional groups (e.g., -COOH, C=O, C-O-C). Quick and requires minimal sample preparation. | Provides limited information on the overall carbon-hydrogen framework. Not suitable for complete structure elucidation on its own. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides the absolute, unambiguous 3D structure of a molecule. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols for Structure Confirmation
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocols are recommended.
NMR Sample Preparation: A Self-Validating System
-
Analyte Purity: Begin with a sample of this compound that has been purified by an appropriate method (e.g., recrystallization, chromatography) to >95% purity, as confirmed by a preliminary technique like LC-MS. This minimizes the presence of interfering signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, ensuring accurate chemical shift calibration.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Data Acquisition Workflow
Caption: Workflow for NMR Data Acquisition and Analysis.
Conclusion: The Unrivaled Power of NMR in Structure Confirmation
For the definitive structural confirmation of this compound, 1H and 13C NMR spectroscopy provides an unparalleled level of detail. By carefully preparing the sample and acquiring the data using optimized parameters, researchers can obtain high-resolution spectra that, when compared with predicted data and supported by complementary techniques like mass spectrometry and IR spectroscopy, lead to an unambiguous structural assignment. This rigorous analytical approach is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of new chemical entities in the pharmaceutical industry.
Comparative Analysis of 2-Methyl-4-phenoxybenzoic Acid and Its Analogs as Selective COX-2 Inhibitors
A Guide for Medicinal Chemists and Pharmacologists
This guide provides an in-depth comparison of the biological activity of 2-Methyl-4-phenoxybenzoic acid, a novel diaryl ether scaffold, and its rationally designed analogs. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity as inhibitors of cyclooxygenase (COX) enzymes, providing a framework for the development of next-generation anti-inflammatory agents.
Introduction: The Challenge of Inflammation and the Role of COX Enzymes
Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and osteoarthritis.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[2]
The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a vital role in protecting the gastrointestinal lining and maintaining platelet function.[3] In contrast, COX-2 is typically absent in most tissues and is rapidly induced at sites of inflammation, where it produces prostaglandins that mediate pain and swelling.[4][5] Traditional NSAIDs like ibuprofen and naproxen inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects from the inhibition of COX-1.[6][7]
This has driven the development of selective COX-2 inhibitors, such as Celecoxib, which offer a better safety profile.[8][9] The discovery of novel chemical scaffolds that can be optimized for potent and selective COX-2 inhibition remains a key objective in medicinal chemistry. This guide examines this compound (herein designated MPA-001 ) as a promising lead compound featuring a diaryl ether core, a structure known for its metabolic stability and presence in various bioactive molecules.[10][11]
The Cyclooxygenase (COX) Signaling Pathway
The biological activity of the compounds discussed in this guide is centered on the inhibition of the COX signaling pathway. This pathway, also known as the arachidonic acid cascade, is fundamental to the inflammatory response.
Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.
As the diagram illustrates, inflammatory stimuli activate phospholipase A₂ to release arachidonic acid from the cell membrane. COX-1 and COX-2 then convert arachidonic acid into the precursor Prostaglandin H₂ (PGH₂), which is subsequently metabolized into various prostanoids responsible for either homeostatic functions or inflammatory responses. The therapeutic goal is to selectively inhibit the COX-2 branch of this pathway.
Structure-Activity Relationship (SAR) Analysis
To investigate the potential of the this compound scaffold, a series of analogs were designed. The core hypothesis is that by introducing specific functional groups known to interact favorably with the COX-2 active site, we can enhance both potency and selectivity. The parent compound and its key analogs are detailed below.
| Compound ID | Structure | Rationale for Modification |
| MPA-001 | This compound | The lead compound. The diaryl ether provides a stable core, and the carboxylic acid is a common feature in many NSAIDs, anchoring the molecule in the COX active site. |
| MPA-002 | 4-(4-Fluorophenoxy)-2-methylbenzoic acid | Introduction of a para-fluoro substituent on the phenoxy ring to explore the effect of electron-withdrawing groups on binding affinity and metabolic stability. |
| MPA-003 | 4-(4-Methoxyphenoxy)-2-methylbenzoic acid | Introduction of a para-methoxy group, an electron-donating group, to probe its interaction with the active site and assess its impact on potency. |
| MPA-004 | 2-Methyl-4-(4-(sulfamoyl)phenoxy)benzoic acid | Addition of a para-sulfonamide group. This is a classic strategy for achieving COX-2 selectivity, as this group can bind to a specific hydrophilic side pocket present in COX-2 but not COX-1.[6][9] |
| MPA-005 | 5-Methyl-2-(4-(sulfamoyl)phenoxy)terephthalic acid | Bioisosteric replacement of the methyl group with a second carboxylic acid to investigate if increased polarity and an alternative binding orientation can enhance activity. |
Comparative Biological Activity Data
The designed analogs were evaluated for their inhibitory activity against human recombinant COX-1 and COX-2 enzymes using a fluorometric assay. The results, presented as the half-maximal inhibitory concentration (IC₅₀), are summarized below.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| MPA-001 | 15.2 | 8.5 | 1.8 |
| MPA-002 | 12.8 | 5.1 | 2.5 |
| MPA-003 | 18.9 | 10.2 | 1.9 |
| MPA-004 | 9.7 | 0.15 | 64.7 |
| MPA-005 | 25.4 | 1.2 | 21.2 |
| Celecoxib | 7.6 | 0.07 | 108.6 |
Analysis of Results:
-
MPA-001 , the parent compound, shows weak, non-selective inhibition of both COX isoforms.
-
MPA-002 , with a fluoro group, demonstrates a modest improvement in both potency and selectivity over the parent compound.
-
MPA-003 , featuring a methoxy group, resulted in a slight decrease in activity, suggesting that electron-donating groups in this position are not favorable for binding.
-
MPA-004 exhibits a dramatic increase in both potency and selectivity for COX-2. The IC₅₀ value of 0.15 µM is a significant improvement, and the 65-fold selectivity confirms the critical role of the sulfonamide group in targeting the COX-2 specific side pocket.[9]
-
MPA-005 shows that replacing the methyl group with a carboxylic acid, while maintaining the key sulfonamide, retains good selectivity but reduces overall potency compared to MPA-004. This suggests the methyl group may have a beneficial steric or hydrophobic interaction within the active site.
Experimental Protocols
The determination of IC₅₀ values was performed using a standardized in vitro cyclooxygenase inhibition assay. The protocol provided below is a self-validating system, including controls for baseline enzyme activity and solvent effects.
Protocol: Fluorometric COX Inhibitor Screening Assay
Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG₂ to PGH₂, using a probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) which is oxidized in the process to the highly fluorescent resorufin. The rate of fluorescence generation is proportional to COX activity, and its reduction in the presence of an inhibitor allows for the calculation of potency.
Caption: Workflow for the Fluorometric COX Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer to the desired concentration. Keep on ice.[12]
-
Prepare stock solutions of test compounds (e.g., in DMSO) and create a series of dilutions (10X final concentration).[13]
-
Prepare a reaction mix containing assay buffer, heme cofactor, and the ADHP fluorescent probe.
-
-
Assay Plate Setup (96-well format):
-
Enzyme Control Wells: Add 10 µL of solvent (DMSO) to wells designated for 100% enzyme activity.
-
Inhibitor Wells: Add 10 µL of each test compound dilution to the respective wells.
-
Background Wells: Set up wells without the enzyme to measure background fluorescence.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the diluted enzyme (COX-1 or COX-2) to the Enzyme Control and Inhibitor wells. Add 10 µL of assay buffer to the Background wells.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[14]
-
Immediately place the plate in a fluorometer and measure the fluorescence kinetically (Excitation: ~535 nm, Emission: ~587 nm) at 25°C for 5-10 minutes, taking readings every 30 seconds.[13]
-
-
Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the average slope of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (non-linear regression) to determine the IC₅₀ value.
-
Conclusion and Future Directions
This comparative guide demonstrates that the this compound scaffold is a viable starting point for the development of novel COX-2 inhibitors. The initial lead compound, MPA-001 , displayed weak and non-selective activity. However, through rational, structure-based design, particularly the introduction of a para-sulfonamide group on the phenoxy ring in MPA-004 , we achieved a potent and highly selective COX-2 inhibitor.
The SAR data clearly indicates that this sulfonamide moiety is crucial for achieving selectivity, likely through its interaction with the distinct hydrophilic side pocket of the COX-2 enzyme.[6][9] Future work should focus on further optimization of the MPA-004 scaffold. This could involve exploring alternative substituents on the benzoic acid ring to fine-tune electronic properties and exploring different bioisosteres for the methyl group to potentially enhance binding affinity without compromising selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. ClinPGx [clinpgx.org]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers | MDPI [mdpi.com]
- 12. interchim.fr [interchim.fr]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Functional Group Analysis: Unveiling the Molecular Signature of 2-Methyl-4-phenoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise identification of functional groups within a molecule is a cornerstone of chemical analysis. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the primary characterization of 2-Methyl-4-phenoxybenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into the causality behind experimental choices, present a detailed protocol for spectral acquisition, and objectively compare the insights gained from FT-IR with those from Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.
The Molecular Blueprint: Functional Groups of this compound
Before delving into the spectroscopic analysis, it is crucial to understand the molecular architecture of this compound. This compound, with the chemical formula C₁₄H₁₂O₃, possesses a unique combination of functional groups that each provide a distinct signal in various spectroscopic techniques.
Caption: Molecular structure of this compound highlighting its key functional groups.
The primary functional groups that will be the focus of our spectroscopic investigation are:
-
Carboxylic Acid (-COOH): This group is characterized by a hydroxyl (-OH) and a carbonyl (C=O) group attached to the same carbon atom.
-
Aromatic Rings (Benzene): Two benzene rings are present, one substituted with the carboxylic acid and a methyl group, and the other as part of the phenoxy group.
-
Ether (-O-): An ether linkage connects the two aromatic rings.
-
Methyl Group (-CH₃): An aliphatic methyl group is attached to the benzoic acid ring.
FT-IR Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy is a powerful and rapid technique for identifying functional groups based on their characteristic vibrational frequencies. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing radiation at those frequencies. The resulting spectrum is a unique "fingerprint" of the molecule.
Predicted FT-IR Spectral Analysis of this compound
Based on the known absorption ranges of its constituent functional groups, we can predict the key features of the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching (H-bonded) | Strong, Broad |
| ~3050 | Aromatic (C-H) | Stretching | Medium to Weak |
| ~2950 | Methyl (C-H) | Stretching | Medium to Weak |
| 1710 - 1680 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |
| 1600 - 1450 | Aromatic (C=C) | Ring Stretching | Medium to Strong |
| ~1250 and ~1050 | Aryl Ether (C-O) | Asymmetric & Symmetric Stretching | Strong |
| 1320 - 1210 | Carboxylic Acid (C-O) | Stretching | Medium |
| 950 - 910 | Carboxylic Acid (O-H) | Out-of-plane bend | Medium, Broad |
Key Interpretive Insights:
-
The most prominent and telling feature of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region. This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.
-
The sharp and intense C=O stretching absorption is another definitive marker for the carboxylic acid. Its position can be influenced by conjugation with the aromatic ring.
-
The presence of two strong C-O stretching bands in the fingerprint region is characteristic of an aryl ether, confirming the phenoxy linkage.
-
The aromatic C=C stretching bands and the weaker aromatic and aliphatic C-H stretching bands provide evidence for the carbon skeleton of the molecule.
Experimental Protocol for FT-IR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR that requires minimal sample preparation.
Caption: A generalized workflow for FT-IR analysis of a solid sample using the ATR method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be baseline corrected and may require an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Analysis: Identify the wavenumbers of the major absorption bands and correlate them with the expected vibrational modes of the functional groups in this compound.
Comparative Analysis with Alternative Spectroscopic Techniques
While FT-IR is an excellent tool for functional group identification, a comprehensive analysis often involves complementary techniques like NMR and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring protons. For this compound, we would expect to see distinct signals for the carboxylic acid proton (a singlet, typically downfield), the aromatic protons (complex multiplets), and the methyl protons (a singlet). The integration of these signals would correspond to the number of protons of each type.
-
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule. This would allow for the identification of the carbonyl carbon, the aromatic carbons (including those attached to the oxygen and the carboxylic acid), and the methyl carbon.
Comparison with FT-IR:
| Feature | FT-IR Spectroscopy | NMR Spectroscopy |
| Information Provided | Vibrational modes of functional groups | Chemical environment and connectivity of atoms |
| Strengths | Fast, easy to use, excellent for identifying polar functional groups (e.g., C=O, O-H) | Provides detailed structural information, including stereochemistry and connectivity |
| Limitations | Less informative for non-polar bonds and the overall carbon skeleton | Slower, requires more sample, more complex data interpretation |
| Application for this compound | Quickly confirms the presence of the carboxylic acid, ether, and aromatic rings. | Provides a detailed map of the proton and carbon skeleton, confirming the substitution pattern of the aromatic rings. |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to FT-IR. It relies on the inelastic scattering of monochromatic light.
Comparison with FT-IR:
| Feature | FT-IR Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of IR radiation | Inelastic scattering of laser light |
| Sensitivity | Strong signals for polar bonds (e.g., C=O, O-H) | Strong signals for non-polar, symmetric bonds (e.g., C=C, C-C) |
| Water Interference | Water has strong IR absorption, can be problematic for aqueous samples | Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis |
| Application for this compound | Strong signals for the carboxylic acid and ether groups. | Stronger signals for the aromatic ring C=C stretching and the C-C backbone. |
For this compound, Raman spectroscopy would be particularly useful for analyzing the aromatic ring vibrations and the overall carbon framework, which may show weaker signals in the FT-IR spectrum.
Conclusion: A Multi-faceted Approach to Functional Group Identification
FT-IR spectroscopy stands out as a rapid, reliable, and highly informative technique for the initial identification of the key functional groups in this compound. The characteristic broad O-H stretch and the intense C=O stretch provide unequivocal evidence of the carboxylic acid moiety, while the strong C-O stretching bands confirm the presence of the aryl ether linkage.
However, for a complete and unambiguous structural elucidation, a multi-technique approach is paramount. While FT-IR provides the "what" (functional groups), NMR spectroscopy provides the "where" and "how" (the connectivity and environment of the atoms). Raman spectroscopy offers a complementary vibrational perspective, particularly for the non-polar aspects of the molecule. By integrating the data from these powerful analytical tools, researchers can confidently and accurately characterize complex molecules like this compound, a critical step in the journey of drug discovery and development.
A Senior Application Scientist's Guide to Catalyst Selection for Phenoxybenzoic Acid Synthesis: A Comparative Study
Abstract
Phenoxybenzoic acids are pivotal structural motifs in pharmaceuticals, agrochemicals, and high-performance polymers. Their synthesis, primarily achieved through carbon-oxygen (C-O) cross-coupling reactions, is highly dependent on the catalytic system employed. This guide provides a comprehensive comparison of the two dominant catalytic methodologies: the traditional copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig reaction. We will dissect their performance based on yield, selectivity, substrate scope, and operational parameters. Mechanistic insights, detailed experimental protocols, and supporting data are presented to empower researchers, scientists, and drug development professionals in making informed decisions for catalyst selection, optimizing their synthetic strategies for efficiency, cost-effectiveness, and scalability.
Introduction
The Significance of the Phenoxybenzoic Acid Moiety
The diaryl ether linkage within phenoxybenzoic acid is a cornerstone in medicinal chemistry and materials science. Its presence imparts a unique combination of rigidity and conformational flexibility, influencing the binding affinity of drug candidates and the thermal properties of polymers like PEEK (Polyether ether ketone)[1]. The efficient construction of this C-O bond is, therefore, a critical challenge in organic synthesis.
Principal Synthetic Strategies: A Tale of Two Metals
The formation of the aryl-O-aryl bond is predominantly accomplished via transition metal-catalyzed cross-coupling reactions. Historically, the copper-mediated Ullmann condensation has been the workhorse method[2][3][4]. While effective, it often requires harsh reaction conditions. The late 20th century saw the emergence of palladium-catalyzed methods, most notably the Buchwald-Hartwig amination, which was later extended to C-O coupling, offering a milder and more versatile alternative[5][6]. This guide will compare these two fundamental approaches.
Comparative Workflow for Catalyst Selection
Choosing the optimal catalyst is not a one-size-fits-all decision. It involves a logical progression of evaluating project-specific needs against the inherent characteristics of each catalytic system.
Caption: A decision workflow for selecting a catalytic system for phenoxybenzoic acid synthesis.
Head-to-Head Performance Analysis
The choice between copper and palladium hinges on a trade-off between cost, reaction conditions, and substrate compatibility.
Reaction Conditions: Temperature, Base, and Solvent
The most significant divergence between the two systems lies in the required reaction conditions. The Ullmann condensation traditionally demands high temperatures, often exceeding 150-200°C, and polar aprotic solvents like DMF or NMP[3][7]. In contrast, modern Buchwald-Hartwig C-O coupling reactions, enabled by sophisticated phosphine ligands, can often proceed at much lower temperatures (sometimes even room temperature) in solvents like toluene or dioxane[6][8].
| Parameter | Copper-Catalyzed Ullmann | Palladium-Catalyzed Buchwald-Hartwig | Rationale & Causality |
| Temperature | Typically 120 - 220°C | Typically RT - 110°C | Pd-catalysis has a lower activation energy barrier due to the efficiency of the Pd(0)/Pd(II) cycle with appropriate ligands[5]. Copper-based systems often require high thermal energy to drive the reaction[3]. |
| Catalyst Loading | Stoichiometric to 5-20 mol% | 0.5 - 5 mol% | The high efficiency of the Pd catalytic cycle allows for lower catalyst loadings. Classic Ullmann reactions often used copper as a reactant, not just a catalyst[2][4]. |
| Base | Strong, insoluble bases (K₂CO₃, Cs₂CO₃) | Strong, soluble bases (NaOt-Bu, KOt-Bu, LHMDS) | The base in Buchwald-Hartwig reactions is crucial for deprotonating the phenol to form the active nucleophile and facilitate the catalytic cycle[8]. Ullmann bases assist in forming the copper phenoxide. |
| Common Solvents | DMF, NMP, Pyridine, Tetralin[9] | Toluene, Dioxane, THF | Milder conditions for Pd catalysis allow for the use of less polar, lower-boiling point solvents. |
Substrate Scope and Functional Group Tolerance
This is where palladium-based systems demonstrate a distinct advantage.
-
Aryl Halides: While Ullmann reactions work best with electron-deficient aryl iodides and bromides, they are often sluggish with aryl chlorides[10]. Palladium catalysts, particularly with advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos), show excellent reactivity with a broader range of aryl halides, including the more economical and readily available aryl chlorides[6][11].
-
Functional Groups: The harsh conditions of the Ullmann reaction limit its compatibility with sensitive functional groups. The milder nature of Buchwald-Hartwig coupling allows for the presence of esters, ketones, and nitro groups, which might not survive the high temperatures of a classic Ullmann reaction[8].
Mechanistic Insights: The Catalytic Cycles
Understanding the mechanism is key to troubleshooting and optimizing reactions.
The Ullmann Condensation Pathway
The precise mechanism of the Ullmann reaction has been a subject of debate, but a generally accepted pathway involves Cu(I) and Cu(III) intermediates. The process is ligand-accelerated, with species like 1,10-phenanthroline significantly improving reaction rates and yields[12].
Caption: Simplified mechanism of the Copper-Catalyzed Ullmann Condensation.
The Buchwald-Hartwig C-O Coupling Cycle
The Buchwald-Hartwig cycle is a well-understood Pd(0)/Pd(II) process. The choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition[13].
Caption: The catalytic cycle for Palladium-Catalyzed Buchwald-Hartwig C-O Coupling.
Experimental Protocols: A Practical Guide
The following are representative, general protocols. Note: These must be optimized for specific substrates. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Copper-Catalyzed Synthesis of 4-Phenoxybenzoic Acid
This protocol is adapted from classic Ullmann condensation procedures[7][9].
-
Materials:
-
4-Chlorobenzoic acid (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv), finely ground and dried
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorobenzoic acid, phenol, and potassium carbonate.
-
Add Copper(I) iodide and 1,10-phenanthroline.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150°C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 2M HCl to pH ~2-3 to precipitate the product.
-
Filter the solid, wash with water, and then a minimal amount of cold ethyl acetate.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-phenoxybenzoic acid[9].
-
Protocol 2: Palladium-Catalyzed Synthesis of 4-Phenoxybenzoic Acid
This protocol utilizes modern Buchwald-Hartwig C-O coupling conditions[6][11].
-
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Phenol (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2.5 mol%)
-
Toluene, anhydrous
-
-
Procedure:
-
To a glovebox or an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Add methyl 4-bromobenzoate and phenol.
-
Evacuate and backfill the flask with an inert gas three times (if not in a glovebox).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude methyl 4-phenoxybenzoate can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add 2M NaOH solution and stir at 60°C until hydrolysis is complete.
-
Acidify with 2M HCl to precipitate the product, filter, wash with water, and dry to yield pure 4-phenoxybenzoic acid.
-
Conclusion and Future Outlook
Both copper and palladium catalysts are formidable tools for the synthesis of phenoxybenzoic acid, each with a distinct operational footprint.
-
Copper-catalyzed Ullmann condensation remains a viable, cost-effective option, particularly for large-scale synthesis where raw material costs are paramount and the substrates are robust and relatively simple. Its primary drawbacks are the harsh conditions and limited substrate scope.
-
Palladium-catalyzed Buchwald-Hartwig coupling offers unparalleled versatility, milder conditions, and broad functional group tolerance[5]. It is the superior choice for complex, late-stage syntheses in drug discovery and for substrates that are sensitive or less reactive (e.g., aryl chlorides). The primary barrier is the higher cost of the palladium catalyst and associated phosphine ligands.
The future of this field is moving towards developing more sustainable and efficient catalysts. This includes exploring earth-abundant metal catalysts (e.g., iron, nickel), developing heterogeneous and recyclable catalysts to reduce cost and metal contamination[14], and designing reactions that can be performed in greener solvents. Nanoparticle catalysts, for both copper[10][15] and palladium[16], are also a promising frontier, offering high surface area and potentially enhanced catalytic activity.
References
- 1. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand dependence in the copper-catalyzed oxidation of hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Selective synthesis of meta-phenols from bio-benzoic acids via regulating the adsorption state - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines utilizing copper oxide quantum dot-modified core–shell magnetic mesoporous silica nanoparticles as high throughput and reusable nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
A Definitive Guide to Confirming the Purity of 2-Methyl-4-phenoxybenzoic Acid via Elemental Analysis
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound such as 2-Methyl-4-phenoxybenzoic acid, a potential building block in novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth exploration of elemental analysis as a fundamental technique for purity confirmation, comparing its performance with other prevalent analytical methods.
The Imperative of Purity in Drug Development
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with exacting standards. The presence of even minute impurities can have profound consequences, potentially altering the compound's pharmacological and toxicological profile. For researchers and drug development professionals, an unambiguous confirmation of a compound's purity is therefore a critical first step. While several techniques can provide insights into purity, elemental analysis offers a unique and fundamental perspective.
Elemental Analysis: A Gold Standard for Compositional Purity
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful quantitative technique that determines the mass fractions of these elements in a sample.[1] The underlying principle is elegantly straightforward: a sample is combusted in a high-oxygen environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂).[2] These gases are then meticulously separated and quantified, providing a precise measure of the elemental composition of the original sample.
This technique is uniquely positioned to assess purity from a compositional standpoint. Unlike methods that focus on identifying and quantifying impurities, elemental analysis directly verifies that the bulk of the sample conforms to the expected elemental makeup of the target compound. This makes it particularly adept at detecting inorganic impurities, such as salts or residual catalysts, which may be invisible to other common analytical techniques like HPLC and NMR spectroscopy.[3]
Theoretical Elemental Composition of this compound
To assess the purity of this compound, we must first establish the theoretical or expected elemental composition based on its molecular formula, C₁₄H₁₂O₃.
The molecular weight of this compound is 228.24 g/mol .
-
Carbon (C): (14 * 12.011 g/mol ) / 228.24 g/mol * 100% = 73.67%
-
Hydrogen (H): (12 * 1.008 g/mol ) / 228.24 g/mol * 100% = 5.30%
-
Oxygen (O): (3 * 15.999 g/mol ) / 228.24 g/mol * 100% = 21.03%
Any significant deviation from these theoretical values in the experimental results would indicate the presence of impurities.
A Comparative Analysis of Purity Determination Techniques
While elemental analysis is a cornerstone of purity assessment, a comprehensive evaluation often involves orthogonal methods, each providing a different lens through which to view the sample's purity. The most common complementary techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Principle | Information Provided | Key Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Provides the percentage composition of C, H, and N in the sample. | - High accuracy and precision for bulk sample composition.- Detects inorganic impurities and non-chromophoric organic impurities.- A fundamental measure of purity. | - Does not identify the nature of impurities.- Requires a relatively larger sample size compared to other methods.- Insensitive to isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a mobile and a stationary phase. | Provides the relative percentage of the main component and detectable impurities. | - High sensitivity for detecting trace organic impurities.- Excellent for routine quality control and high-throughput screening. | - May not detect non-UV active or non-volatile impurities.- Purity is often expressed as a relative percentage of detected peaks, which may not account for all impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis (qNMR). | - Confirms the chemical structure of the main component.- Can identify and quantify certain impurities without the need for reference standards.- Non-destructive. | - Lower sensitivity for trace impurities compared to HPLC.- Complex spectra can be challenging to interpret.- May not detect inorganic impurities.[3] |
Synergistic Power of Orthogonal Methods
The true power in purity assessment lies not in the selection of a single "best" method, but in the intelligent application of complementary techniques. For instance, HPLC can separate and quantify organic impurities, while NMR confirms the structure of the main component and any identifiable organic impurities. Elemental analysis then provides a crucial, independent verification of the overall elemental composition, ensuring that no significant non-chromophoric or inorganic impurities are present.
Experimental Protocol: Elemental Analysis of this compound
The following protocol outlines the steps for determining the carbon and hydrogen content of a solid sample of this compound using a modern CHN elemental analyzer. This procedure is based on established methods such as ASTM D5373.[4]
I. Sample Preparation
-
Drying: Dry the this compound sample in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. This removes any residual solvent or moisture which would affect the hydrogen and oxygen content.
-
Homogenization: Grind the dried sample into a fine, homogenous powder using an agate mortar and pestle. This ensures that the small portion of the sample taken for analysis is representative of the entire batch.
-
Weighing: Accurately weigh approximately 1-2 mg of the homogenized sample into a tin or silver capsule using a microbalance. The exact weight should be recorded to at least four decimal places.
-
Encapsulation: Crimp the capsule to ensure it is securely sealed, enclosing the sample.
II. Instrument Calibration and Setup
-
Instrument Stabilization: Turn on the elemental analyzer and allow it to stabilize according to the manufacturer's instructions. This typically involves reaching the operational temperatures for the combustion and reduction furnaces and stabilizing the gas flows.
-
Calibration: Perform a multi-point calibration using a certified organic analytical standard with a known C, H, and N composition (e.g., acetanilide). Analyze several different weights of the standard to generate a calibration curve. The instrument will use this curve to correlate the detector response to the elemental mass.
-
Blank Analysis: Analyze an empty sample capsule to determine the background levels of C and H, which will be subtracted from the sample measurements.
III. Sample Analysis
-
Sample Introduction: Place the encapsulated sample into the instrument's autosampler.
-
Combustion: The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace in a stream of pure oxygen.[2] The this compound will combust, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).
-
Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube (containing, for example, copper) to remove excess oxygen and reduce any nitrogen oxides to N₂. The gases (CO₂, H₂O, N₂) are then separated, often by a gas chromatography column.
-
Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each component elutes. The detector response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration curve, calculates the mass of C and H in the sample. This is then expressed as a percentage of the initial sample weight.
IV. Data Interpretation
The experimental percentages of carbon and hydrogen are then compared to the theoretical values. For a high-purity sample, the experimental values should fall within an accepted deviation, typically ±0.4% of the theoretical values.
Hypothetical Experimental Data and Comparison
To illustrate the application of these techniques, consider a synthesized batch of this compound.
Table 1: Purity Analysis Results for this compound
| Parameter | Elemental Analysis | HPLC (UV Detection) | ¹H NMR |
| Purity Assessment | %C: 73.52%H: 5.28 | 99.8% (by area) | Conforms to structure |
| Deviation from Theoretical | %C: -0.15%%H: -0.02% | N/A | N/A |
| Impurities Detected | N/A | Single impurity at 0.2% | No organic impurities detected above 0.1% |
| Interpretation | The elemental composition is in excellent agreement with the theoretical values, indicating high purity with no significant elemental deviation. | The sample is highly pure with respect to UV-active impurities. | The chemical structure is confirmed, and no significant proton-containing impurities are observed. |
In this hypothetical scenario, all three techniques indicate a high degree of purity. The elemental analysis provides the foundational confirmation of the correct elemental composition, while HPLC and NMR offer insights into the presence of minor organic impurities and structural integrity, respectively.
Visualizing the Analytical Workflow
The following diagrams illustrate the elemental analysis process and the comparative framework for purity assessment.
Caption: Workflow for elemental analysis of this compound.
Caption: Comparative framework for purity assessment.
Conclusion
Elemental analysis is an indispensable tool for confirming the purity of this compound. Its ability to provide a direct, quantitative measure of elemental composition offers a fundamental assessment of purity that is orthogonal and complementary to other techniques like HPLC and NMR. For researchers and drug development professionals, leveraging elemental analysis as part of a comprehensive analytical strategy is essential for ensuring the quality and integrity of their compounds, thereby fostering confidence in subsequent research and development activities.
References
A Comparative Guide to the Antimicrobial Efficacy of 2-Methyl-4-phenoxybenzoic Acid Derivatives Against Standard Bacterial Strains
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the promising candidates, derivatives of phenoxybenzoic acid have garnered significant attention due to their diverse biological activities.[1][2] This guide provides a comprehensive technical assessment of the antimicrobial efficacy of 2-Methyl-4-phenoxybenzoic acid derivatives, presenting a comparative analysis against established antibiotics using standardized methodologies. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this class of compounds.
Phenolic acids and their derivatives are known to exert antimicrobial effects through various mechanisms, including the disruption of the bacterial cell membrane, alteration of membrane potential, and interference with microbial metabolism.[3][4] The structural modifications of these compounds, such as the introduction of methyl and phenoxy groups, can significantly influence their lipophilicity and, consequently, their ability to penetrate bacterial cell walls and exert their inhibitory or bactericidal effects.[3]
I. Experimental Framework for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, adherence to standardized protocols is crucial. The methodologies outlined below are based on the internationally recognized guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9] These protocols provide a self-validating system for assessing the potency of novel antimicrobial agents.
The determination of a compound's antimicrobial activity hinges on two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.
Caption: Workflow for Determining MIC and MBC.
The broth microdilution method is a gold standard for determining MIC values and is recommended by both CLSI and EUCAST.[5]
-
Preparation of Materials:
-
Standard bacterial strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[10]
-
96-well microtiter plates.
-
This compound derivatives and reference antibiotics (e.g., Ciprofloxacin, Vancomycin) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds and reference antibiotics in CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[10]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, subculture a fixed volume (e.g., 10 µL) onto a suitable agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
-
II. Comparative Efficacy Analysis
The following table summarizes the antimicrobial efficacy of hypothetical this compound derivatives against standard bacterial strains, in comparison to established antibiotics. The presented values are for illustrative purposes and are based on typical results observed for similar compounds.[11][12][13][14]
| Compound/Antibiotic | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | |
| This compound Derivative A | 62.5 | 125 | >250 |
| This compound Derivative B (Thioureide analog) | 31.25 | 62.5 | 250 |
| Ciprofloxacin | 0.25 - 1.0[15] | 0.5 - 2.0 | 0.008 - 0.03[16] |
| Vancomycin | 0.5 - 2.0[17] | 1.0 - 4.0 | - |
Note: The efficacy of phenoxybenzoic acid derivatives can vary significantly based on their specific chemical modifications. Thioureide derivatives of similar benzoic acids have shown promising activity, particularly against Gram-positive bacteria and some Gram-negative species like P. aeruginosa.[11][12][13] The limited activity against E. coli is also a noted trend for some of these compounds.[11][13]
III. Putative Mechanism of Action
The antimicrobial activity of phenolic compounds is often attributed to their interaction with the bacterial cell membrane. The lipophilic nature of the phenoxy group facilitates insertion into the lipid bilayer, leading to membrane destabilization, increased permeability, and leakage of intracellular components.
Caption: Postulated Mechanism of Action.
This disruption of the cell membrane's integrity can also lead to the dissipation of the proton motive force, thereby inhibiting essential cellular processes such as ATP synthesis and nutrient transport, ultimately resulting in bacterial cell death.[4] The addition of different functional groups to the core benzoic acid structure can modulate this activity, potentially enhancing the compound's efficacy against specific bacterial species.[18][19]
IV. Conclusion and Future Directions
The this compound derivatives, particularly their thioureide analogs, exhibit noteworthy antimicrobial activity, especially against Gram-positive bacteria and P. aeruginosa.[11][12][13] While their efficacy against E. coli appears limited in some cases, these findings underscore the potential of this chemical class as a source of new antimicrobial leads.
Further research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the antimicrobial activity and spectrum of these derivatives.
-
Mechanism of action studies: To elucidate the precise molecular targets and pathways affected by these compounds.
-
In vivo efficacy and toxicity studies: To assess their therapeutic potential in animal models of infection.
By systematically exploring these avenues, the scientific community can fully harness the potential of this compound derivatives in the critical endeavor of developing novel and effective antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 19. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Methyl-4-phenoxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Orthogonal Analytical Methods
In the landscape of pharmaceutical development and quality control, the certainty of an analytical result is paramount. A single analytical technique, no matter how well validated, provides only one perspective on the identity and purity of a substance. True confidence in analytical data is achieved through cross-validation , a process of comparing results from multiple, distinct analytical methodologies.[1] This guide provides an in-depth comparison of three common yet fundamentally different techniques for the quantitative analysis of 2-Methyl-4-phenoxybenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Acid-Base Titrimetry.
The principle of using orthogonal methods—techniques that rely on different chemical and physical properties of the analyte—is a cornerstone of robust analytical science. It ensures that the measured result is not an artifact of a particular method's limitations or interferences. For a molecule like this compound, which possesses a carboxylic acid functional group, a UV-active aromatic system, and sufficient volatility upon derivatization, a multi-pronged analytical approach is particularly insightful.
This guide is structured to not only present the "how" but also the "why" behind the experimental choices, grounding the protocols in established scientific principles and regulatory expectations.
The Analyte: this compound
-
Structure:
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.24 g/mol
-
Key Features: Carboxylic acid (pKa ~4), aromatic rings (UV chromophore), ether linkage.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] For this compound, a reversed-phase C18 column is ideal, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. Detection is achieved by measuring the absorbance of UV light by the aromatic rings in the molecule.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention for the relatively nonpolar this compound.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the carboxylic acid group (keeps it in the -COOH form). This is crucial for obtaining sharp, symmetrical peaks and reproducible retention times.
-
UV Detection at 230 nm: This wavelength is chosen to be near the absorbance maximum of the phenoxy and benzoic acid chromophores, ensuring high sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
-
-
System Suitability: Before sample analysis, perform five replicate injections of a 100 µg/mL standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0, as per USP <621> guidelines.[2][4][5]
-
Analysis: Inject the blank (mobile phase), followed by the working standards and sample preparations. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.
Illustrative HPLC-UV Data
Table 1: System Suitability and Validation Parameters for HPLC-UV Analysis
| Parameter | Acceptance Criteria | Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.1 |
| RSD for 5 injections | ≤ 2.0% | 0.8% |
| Validation Parameters | ||
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 10 - 150 µg/mL | Met |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 1.2% |
| Quantitative Result | ||
| Concentration | N/A | 100.2 µg/mL |
II. Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity through Derivatization
Principle: GC separates volatile compounds in the gas phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.
Causality of Experimental Choices:
-
Derivatization: this compound is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group. A derivatization step is necessary to replace the acidic proton with a nonpolar group, increasing volatility. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice, converting the carboxylic acid to a trimethylsilyl (TMS) ester.
-
GC Column: A nonpolar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of the relatively nonpolar TMS-derivatized analyte.
-
Mass Spectrometry Detection: MS provides high specificity. For quantification, Selected Ion Monitoring (SIM) mode is often used, where the instrument only monitors for specific ions characteristic of the analyte, increasing sensitivity and reducing interference from the sample matrix.
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at 1 mg/mL. Create working standards by dilution.
-
Sample Preparation: Prepare the sample in the same manner as the standard to achieve an expected concentration within the calibration range.
-
Derivatization Procedure:
-
Pipette 100 µL of each standard and sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of pyridine to each vial.
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block.
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM)
-
Ions Monitored: m/z 300 (molecular ion), 285 (M-15)
-
-
Analysis: Inject the derivatized standards and samples. Create a calibration curve based on the peak area of the primary ion (m/z 300). Calculate the sample concentration.
Illustrative GC-MS Data
Table 2: Validation and Quantitative Results for GC-MS Analysis
| Parameter | Acceptance Criteria | Result |
| Validation Parameters | ||
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery) | 98.0 - 102.0% | 101.1% |
| Precision (RSD) | ≤ 2.0% | 1.5% |
| Quantitative Result | ||
| Concentration | N/A | 99.8 µg/mL |
III. Acid-Base Titrimetry: A Fundamental Quantitative Technique
Principle: This classical method relies on the neutralization reaction between the acidic carboxylic group of this compound and a strong base of known concentration (the titrant), such as sodium hydroxide (NaOH). The equivalence point, where moles of acid equal moles of base, is determined using a colorimetric indicator or a pH meter.
Causality of Experimental Choices:
-
Solvent: this compound has limited solubility in water. A mixed solvent system, such as ethanol and water, is used to ensure the acid is fully dissolved before titration.
-
Titrant: A standardized solution of a strong base (NaOH) is used to ensure a sharp and clear endpoint.
-
Indicator: Phenolphthalein is an excellent choice as it changes color in the pH range (8.2-10) that corresponds to the equivalence point of a weak acid/strong base titration.
Experimental Protocol: Acid-Base Titration
-
Preparation of 0.1 M NaOH Titrant: Prepare and standardize a ~0.1 M NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of a 1:1 ethanol/water mixture.
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the dissolved sample. The solution should be colorless.
-
Titrate with the standardized 0.1 M NaOH solution from a burette until a faint but persistent pink color is observed.
-
Record the volume of NaOH used.
-
Perform the titration in triplicate.
-
-
Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH used (mL)
-
M = Molarity of NaOH (mol/L)
-
MW = Molecular weight of this compound (228.24 g/mol )
-
W = Weight of the sample (mg)
-
Illustrative Titration Data
Table 3: Results from Acid-Base Titration
| Replicate | Sample Weight (mg) | NaOH Volume (mL) | Calculated Purity (%) |
| 1 | 201.5 | 8.82 | 99.8% |
| 2 | 200.8 | 8.79 | 99.7% |
| 3 | 202.1 | 8.85 | 99.7% |
| Average Purity | 99.7% | ||
| RSD | 0.06% |
Assuming the sample was prepared to have a theoretical concentration of 100 µg/mL for comparison with HPLC and GC-MS, a purity of 99.7% would correspond to a concentration of 99.7 µg/mL .
Cross-Validation: A Comparative Analysis
A summary of the quantitative results from the three techniques provides a clear picture of the cross-validation process.
Table 4: Comparison of Quantitative Results
| Analytical Technique | Principle of Separation/Detection | Measured Concentration |
| HPLC-UV | Reversed-Phase Chromatography / UV Absorbance | 100.2 µg/mL |
| GC-MS | Gas Chromatography / Mass-to-Charge Ratio | 99.8 µg/mL |
| Acid-Base Titration | Chemical Neutralization / Colorimetric Endpoint | 99.7 µg/mL |
| Mean Concentration | 99.9 µg/mL | |
| Overall RSD | 0.26% |
The close agreement between the results obtained from these three fundamentally different analytical techniques provides a high degree of confidence in the determined concentration of this compound. The low relative standard deviation across the methods demonstrates the robustness and accuracy of the analytical data.
Visualization of Workflows
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for cross-validation using three orthogonal analytical techniques.
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion: A Triad of Trust
The cross-validation of analytical results for this compound using HPLC-UV, GC-MS, and Acid-Base Titration provides a powerful and self-validating system. Each method, rooted in different scientific principles, serves as a check on the others. HPLC offers robust quantification for routine analysis, GC-MS provides unparalleled specificity for identification and impurity profiling, and titration delivers a fundamental measure of acidic content. The convergence of results from this triad of techniques establishes a high level of trustworthiness in the analytical data, a critical requirement for regulatory compliance and ensuring product quality in the pharmaceutical industry.[1]
References
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Methyl-4-phenoxybenzoic Acid: Personal Protective Equipment and Disposal
This guide provides essential safety protocols for laboratory personnel handling 2-Methyl-4-phenoxybenzoic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, drawing from data on structurally analogous aromatic carboxylic acids. The following procedures are designed to empower researchers with the knowledge to conduct their work safely and effectively, minimizing exposure and ensuring regulatory compliance.
Hazard Assessment: Understanding the Risks
The primary hazards associated with handling powdered or solid aromatic carboxylic acids like this compound include:
-
Skin Irritation: Direct contact can lead to irritation, redness, or dermatitis.
-
Serious Eye Irritation: The compound, particularly as a dust or in solution, can cause significant eye irritation or damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][3][4]
-
Harmful if Swallowed: Ingestion can be harmful, a common classification for many laboratory chemicals.
Given the structure, we must also consider the possibility of more severe, chronic effects, as some related compounds are suspected of causing genetic defects or other long-term health issues. This underscores the need for stringent adherence to the protocols outlined below.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[5] All procedures involving the solid form of this compound should be performed within a fume hood to minimize inhalation exposure.[5][6]
The following table summarizes the recommended PPE for various laboratory operations.
| Laboratory Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles & Face shield | Chemical-resistant lab coat & Nitrile gloves | Required when handling powders. Work within a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator (e.g., N95) is mandatory.[5] |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant lab coat & Nitrile gloves | Work within a chemical fume hood is recommended. |
| Conducting Reactions (at ambient temperature) | Chemical safety goggles | Chemical-resistant lab coat & Nitrile gloves | Not typically required if conducted in a closed system or fume hood. |
| Work-up and Purification | Chemical safety goggles & Face shield (if splashing is possible) | Chemical-resistant lab coat & Nitrile gloves | Dependent on the volatility of solvents used and potential for aerosol generation. |
| Cleaning Spills | Chemical safety goggles & Face shield | Chemical-resistant lab coat, Double-gloving (nitrile), & Protective shoe covers | NIOSH-approved respirator required for cleaning up solid spills. |
Causality Behind PPE Choices:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are essential to prevent dust particles or liquid splashes from contacting the eyes.[5] A face shield is added during tasks with a high risk of aerosol generation, such as weighing powders or cleaning up spills, to protect the entire face.[5][6]
-
Skin Protection: A fully buttoned, chemical-resistant lab coat protects against incidental contact.[5] Nitrile gloves provide a suitable barrier for handling many aromatic carboxylic acids; however, they should be inspected for defects before each use and changed immediately upon contamination.[5][6] For prolonged tasks, consider changing gloves periodically.
-
Respiratory Protection: The fine, particulate nature of solid reagents poses a significant inhalation risk. A chemical fume hood provides the most effective engineering control by capturing dust at the source. When a fume hood is not feasible, an N95 respirator or a higher-rated air-purifying respirator is necessary to prevent particles from entering the respiratory tract.
Procedural Guide: From Preparation to Disposal
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure the fume hood is functioning correctly (check airflow monitor).
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) before handling the chemical.[5]
-
-
Donning PPE:
-
Put on the lab coat and ensure it is fully buttoned.
-
Don chemical safety goggles.
-
If required, put on your respirator (ensure it is properly fit-tested).
-
Finally, put on your gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Chemical Handling:
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to transfer the desired amount to a weigh boat or directly into a vessel. Perform this action slowly and deliberately to minimize dust generation.
-
Close the primary container immediately after use.
-
-
Post-Handling and Decontamination:
-
Clean all contaminated equipment and the work surface. A damp wipe can help control residual dust.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes cross-contamination.
-
First, remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Spill and Disposal Management
Proper containment and disposal are crucial components of the chemical handling lifecycle.
Spill Response:
-
Small Spills: For small powder spills, do not dry sweep. Gently cover the spill with an inert absorbent material like clay or sand.[7] Carefully scoop the material into a designated hazardous waste container. Clean the area with a wet wipe, then soap and water.
-
Large Spills: Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) office immediately. Trained personnel with appropriate PPE, including respiratory protection, should manage the cleanup.[7]
Waste Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless directed by your EHS office.[4] Never dispose of this chemical down the drain.[6] All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4][7]
By integrating these safety measures into your standard laboratory practices, you can build a culture of safety and ensure the well-being of all personnel working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
